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  • Product: Levosimendan Impurity 1
  • CAS: 1643439-59-1

Core Science & Biosynthesis

Foundational

The Mechanistic Origins and Control of Levosimendan Impurity 1: A Technical Whitepaper

Executive Summary Levosimendan is a first-in-class calcium sensitizer and potassium channel opener utilized in the management of acute decompensated heart failure[4]. While its pharmacological efficacy is well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levosimendan is a first-in-class calcium sensitizer and potassium channel opener utilized in the management of acute decompensated heart failure[4]. While its pharmacological efficacy is well-documented, the synthesis of its Active Pharmaceutical Ingredient (API) presents significant chemical challenges. The standard synthetic route relies heavily on a delicate diazotization and coupling sequence [2]. Deviations in this kinetic landscape frequently lead to the generation of Levosimendan Impurity 1 (CAS: 1643439-59-1) [3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere structural identification. Here, we will dissect the underlying causality of Impurity 1 formation, establish the kinetic competition that drives it, and provide self-validating experimental protocols to eliminate its presence during API manufacturing.

The Chemical Landscape: Synthesis and Impurity Profiling

The industrial synthesis of Levosimendan typically begins with the chiral precursor 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone [2].

  • Diazotization: The primary aromatic amine is treated with sodium nitrite ( NaNO2​ ) in the presence of a strong acid (e.g., HCl ) at 0–5°C to yield a highly electrophilic diazonium salt intermediate.

  • Coupling: This intermediate is immediately subjected to a condensation reaction with malononitrile ( CH2​(CN)2​ ) to form the characteristic hydrazono-propanedinitrile linkage of Levosimendan [2].

Mechanistic Elucidation of Impurity 1

Levosimendan Impurity 1 is chemically defined as 1,3-bis(4-((R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)triazene ( C22​H23​N7​O2​ )[1].

The Causality of Formation: Impurity 1 is not a degradation product; it is a process-related synthetic impurity . It forms via a classical diazonium coupling side-reaction. When the diazotization step is incomplete—due to sub-stoichiometric NaNO2​ addition, insufficient acid, or poor reactor mixing—a population of unreacted primary amine remains in the vessel. The highly reactive diazonium cation, rather than waiting for the addition of malononitrile, undergoes an immediate electrophilic attack by the nucleophilic nitrogen of the unreacted starting material. This kinetic short-circuit generates a stable triazene linkage ( −N=N−NH− ), covalently dimerizing two pyridazinone units into Impurity 1 [1].

G SM Starting Material Primary Amine NaNO2 NaNO2 / HCl (0-5°C) SM->NaNO2 Unreacted Unreacted Amine (Process Failure) SM->Unreacted Incomplete Conversion Diaz Diazonium Salt Intermediate NaNO2->Diaz Malon Malononitrile (Desired Coupling) Diaz->Malon Main Pathway Imp1 Levosimendan Impurity 1 (Triazene Linkage) Diaz->Imp1 Electrophilic Attack Levo Levosimendan API (Hydrazone Linkage) Malon->Levo Main Pathway Unreacted->Imp1 Nucleophilic Attack

Figure 1: Mechanistic pathway illustrating the kinetic divergence leading to Levosimendan Impurity 1.

Critical Control Parameters (CCPs) and Quantitative Impact

To engineer a robust synthetic process, we must control the kinetic competition between the desired carbon-coupling (malononitrile) and the undesired nitrogen-coupling (triazene formation). The table below summarizes the quantitative impact of reaction parameters on the Impurity 1 profile.

Table 1: Impact of Reaction Conditions on Levosimendan vs. Impurity 1 Yield

Reaction ParameterCondition TestedLevosimendan Yield (%)Impurity 1 Level (% w/w)Mechanistic Consequence
NaNO2​ Equivalents 0.95 (Sub-stoichiometric)82.4%4.15%Excess free amine drives rapid triazene formation.
NaNO2​ Equivalents 1.05 (Optimized)94.2%< 0.05%Complete amine consumption prevents side reaction.
Acid Concentration pH > 2.5 (Insufficient)80.1%3.80%Free amine remains unprotonated and highly nucleophilic.
Temperature 15°C (Elevated)78.6%2.80%Thermal degradation of diazonium; kinetic shift to N-coupling.
Temperature 0–2°C (Optimized)94.2%< 0.05%Stabilizes diazonium electrophile for targeted C-coupling.

Data Interpretation: The formation of Impurity 1 is highly sensitive to the protonation state of the starting material. At higher pH, the amine is not protonated into the unreactive ammonium salt, leaving its lone pair available to attack the diazonium ion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an In-Process Control (IPC) that physically verifies the chemical state before the reaction is allowed to proceed.

Protocol A: Optimized Synthesis of Levosimendan (Impurity 1 Minimization)

Objective: Synthesize Levosimendan while suppressing triazene dimerization.

  • Substrate Solubilization & Protonation:

    • Suspend 10.0 g of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone in 100 mL of 2M HCl .

    • Causality: The strong acidic environment ensures complete protonation of the primary amine, temporarily masking its nucleophilicity and preventing premature triazene formation.

  • Temperature Equilibration:

    • Cool the reactor jacket to -5°C. Ensure the internal reaction temperature stabilizes strictly between 0°C and 2°C.

  • Controlled Diazotization:

    • Prepare a solution of 3.5 g NaNO2​ (1.05 equivalents) in 20 mL of pre-chilled deionized water.

    • Add the NaNO2​ solution dropwise via an automated syringe pump over 45 minutes, maintaining vigorous overhead stirring (400 RPM).

  • Self-Validation Check (The Starch-Iodide IPC):

    • Action: 5 minutes after the NaNO2​ addition is complete, spot the reaction mixture onto starch-iodide paper.

    • Validation: The paper must turn immediately blue-black. This confirms a slight excess of nitrous acid ( HONO ), proving that 100% of the starting amine has been consumed. If the test is negative, Impurity 1 formation is guaranteed upon warming. Add NaNO2​ in 0.01 eq increments until the test is positive.

  • Coupling:

    • Once diazotization is validated, add 3.3 g of malononitrile dissolved in 10 mL of ethanol. Adjust the pH to 5.0 using sodium acetate to initiate the coupling, yielding the crude Levosimendan precipitate.

Protocol B: Analytical Isolation and Quantification Workflow

To quantify Impurity 1 down to the ICH reporting threshold of 0.05% w/w, a reverse-phase HPLC-UV/MS workflow is required.

W S1 Step 1: Sample Preparation S2 Step 2: RP-HPLC Separation S1->S2 S3 Step 3: ESI-MS Characterization S2->S3 S4 Step 4: Triazene Quantification S3->S4

Figure 2: Self-validating analytical workflow for the isolation and quantification of Impurity 1.

  • Sample Preparation: Dissolve 10 mg of crude Levosimendan in 10 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the highly insoluble triazene dimer.

  • Chromatographic Separation:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes. Impurity 1, being highly lipophilic (dimeric structure), will elute significantly later than the Levosimendan API.

  • Mass Spectrometry (ESI-MS) Validation:

    • Monitor the eluent in positive ion mode. Impurity 1 will present a distinct [M+H]+ peak at m/z 418.46 [1].

  • Quantification: Integrate the UV peak area at 280 nm against a certified reference standard of Levosimendan Impurity 1 to determine the % w/w.

Conclusion

The formation of Levosimendan Impurity 1 is a direct consequence of kinetic mismanagement during the diazotization phase of API synthesis. By understanding the nucleophilic nature of the unreacted starting material and the electrophilic vulnerability of the diazonium intermediate, chemists can implement strict stoichiometric and thermal controls. Utilizing self-validating IPCs, such as the starch-iodide verification, ensures that the chemical prerequisites for triazene formation are entirely eliminated prior to the final coupling step.

References

  • Clearsynth. Levosimendan Impurity 1 (CS-P-01116) Reference Standard Technical Data.
  • Google Patents. CN104987310A - Synthesis process of levosimendan.
  • ChemicalBook. Levosimendan Impurity 1 (CAS 1643439-59-1) Chemical Properties.
  • Patsnap Synapse. What is the mechanism of Levosimendan?
Exploratory

Physicochemical Profiling and Analytical Control of Levosimendan Triazene Impurity: A Technical Whitepaper

Executive Summary Levosimendan is a calcium sensitizer and potassium channel opener widely utilized in the management of acutely decompensated severe chronic heart failure[1]. While the active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levosimendan is a calcium sensitizer and potassium channel opener widely utilized in the management of acutely decompensated severe chronic heart failure[1]. While the active pharmaceutical ingredient (API) is highly efficacious, its manufacturing process and subsequent storage can give rise to trace byproducts. Among the most critical of these is the Levosimendan Triazene Impurity (also known as Levosimendan Impurity 1).

Due to the presence of a diazoamino ( −N=N−N< ) functional group, this compound is classified as a Potential Genotoxic Impurity (PGI)[2]. Structural alerts matching the European Medicines Agency (EMA) and ICH M7 guidelines for DNA reactivity mandate that this impurity be rigorously monitored and controlled at trace levels during drug development and manufacturing[2]. This whitepaper provides an in-depth mechanistic analysis of its formation, physicochemical properties, and a self-validating analytical protocol for its quantification.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical behavior of the triazene impurity is foundational for developing robust extraction and chromatographic methods. The triazene linkage is highly conjugated but environmentally sensitive, dictating strict handling parameters.

Table 1: Physicochemical Profile of Levosimendan Triazene Impurity
ParameterValue / Description
IUPAC Name 1,3-bis(4-((R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)triazene
CAS Registry Number 1643439-59-1[3]
Molecular Formula C₂₂H₂₃N₇O₂[4]
Molecular Weight 417.46 g/mol [4]
Appearance Yellow to dark orange solid[5]
Predicted pKa 13.41 ± 0.60 (Weakly acidic triazene proton)[5]
Predicted Density 1.39 ± 0.1 g/cm³[5]
Solubility Profile Soluble in DMSO; slightly soluble in Ethyl Acetate[5]
Stability Highly light-sensitive (photolytic cleavage risk); thermally labile[3][5]

Causality in Handling: The predicted pKa of 13.41 indicates that the triazene nitrogen is only weakly acidic[5]. In aqueous physiological or standard analytical conditions (pH 2–8), the molecule remains un-ionized, which explains its poor aqueous solubility and necessitates the use of organic solvents like DMSO for stock solution preparation[5]. Its pronounced light sensitivity requires the mandatory use of actinic (amber) glassware to prevent photo-induced homolytic cleavage of the −N=N− bond[3].

Mechanistic Origin: Synthesis and Degradation Pathways

The formation of the triazene impurity is a classic example of a diazonium coupling reaction occurring as an unintended side-reaction during API synthesis or degradation[2][6].

Levosimendan's structure includes a tetrahydropyridazinone ring and a phenyl group. During synthesis, specific amine intermediates (such as OR-1855, the reduced amine form) can be exposed to nitrosating agents (e.g., trace nitrites in acidic conditions)[1][2]. This exposure converts the primary amine into a highly reactive, electrophilic diazonium salt. If this intermediate is not rapidly quenched or consumed by the intended synthetic step, it undergoes a nucleophilic attack by the lone pair of an unreacted amine molecule[2]. The result is a stable, conjugated triazene dimer.

Pathway A Amine Precursor (e.g., OR-1855) C Diazonium Intermediate [Ar-N≡N]+ A->C Diazotization (<5°C) B Nitrosating Agent (NaNO2 / H+) B->C NO+ Donor E Triazene Impurity [Ar-N=N-NH-Ar] C->E Nucleophilic Attack D Unreacted Amine [Ar-NH2] D->E Coupling Reaction

Mechanistic pathway of Levosimendan Triazene Impurity formation via diazonium coupling.

Analytical Strategy: Trace Quantification via LC-MS/MS

Because the triazene impurity is a PGI, standard UV-HPLC methods lack the sensitivity required to detect it at the parts-per-million (ppm) thresholds mandated by ICH M7[2]. A highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach is required.

Workflow S1 Sample Prep (Actinic Glass, 4°C) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Desolvation) S2->S3 S4 MRM Detection (m/z 418 -> Fragments) S3->S4 S5 Data Validation (ICH M7 Limits) S4->S5

Step-by-step LC-MS/MS analytical workflow for trace quantification of the triazene impurity.

Self-Validating Experimental Protocol

Step 1: Sample Preparation (Matrix Mitigation)

  • Action: Weigh 50 mg of Levosimendan API into an amber volumetric flask. Dissolve in 1.0 mL of DMSO, then dilute to 10.0 mL with cold Mobile Phase A (0.1% Formic Acid in Water). Spike with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: Amber (actinic) glassware prevents photo-degradation of the triazene bond[3]. DMSO is required to solubilize the highly lipophilic impurity[5]. The SIL-IS makes the protocol self-validating by automatically correcting for any ionization suppression caused by the high concentration of the Levosimendan API matrix in the MS source.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column maintained at 30°C. Use a gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Causality: A weak acidic mobile phase (0.1% Formic Acid) is deliberately chosen to promote protonation of the triazene nitrogen, which exponentially enhances positive electrospray ionization (ESI+) efficiency. Stronger acids are strictly avoided, as they could hydrolyze the triazene bond back into its diazonium and amine constituents, yielding a false negative.

Step 3: MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion [M+H]+ at m/z 418.2 to its primary product ions.

  • Causality: The MRM mode acts as a dual-filter system. Even if a matrix component co-elutes with the impurity, it will not share both the exact precursor mass and the specific fragmentation pattern, ensuring absolute structural confirmation and trustworthiness of the data.

Table 2: Quantitative UHPLC-MS/MS Method Parameters
ParameterAnalytical Specification
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in MS-grade Water
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Autosampler Temp 4°C (Prevents thermal degradation of the triazene)
Ionization Mode ESI Positive (ESI+)
Precursor Ion [M+H]+ m/z 418.2
System Suitability (SST) %RSD of peak area ≤ 5.0% for 6 replicate injections; S/N ≥ 10 at Limit of Quantitation (LOQ).

Conclusion

The Levosimendan Triazene Impurity (CAS 1643439-59-1) represents a critical quality attribute in the manufacturing of Levosimendan[3]. Because of its mechanistic origin via diazonium coupling and its classification as a PGI, its control requires profound understanding of its physicochemical vulnerabilities—namely, its light sensitivity and thermal lability[2][5]. By employing self-validating, matrix-corrected UHPLC-MS/MS protocols utilizing actinic glassware and low-temperature autosampling, drug development professionals can ensure absolute regulatory compliance and patient safety.

References

  • Veeprho. Levosimendan Impurities, Degradation Products, and Mechanism of Action. Retrieved from: [Link]

  • Pharmaffiliates. Levosimendan Triazene Impurity Reference Standards and Molecular Data. Retrieved from: [Link]

  • Wikipedia. Nitrile and Diazonium Coupling Reactions (Mechanistic Background). Retrieved from:[Link]

Sources

Exploratory

Unraveling the Degradation Pathways of Levosimendan: A Comprehensive Guide to Impurity Profiling and Structural Elucidation

Target Audience: CMC Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Levosimendan (LEV) is a potent calcium sensitizer and inodilator utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: CMC Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Levosimendan (LEV) is a potent calcium sensitizer and inodilator utilized in the management of acutely decompensated severe chronic heart failure[1]. Structurally, it is characterized by a tetrahydropyridazinyl ring and a propanedinitrile (dicyano) moiety[2]. While highly efficacious, the chemical architecture of Levosimendan presents specific liabilities when exposed to environmental stress, necessitating rigorous stability testing.

Understanding the degradation pathways of active pharmaceutical ingredients (APIs) is a critical mandate under ICH Q1A(R2) guidelines. This whitepaper provides an in-depth mechanistic analysis of Levosimendan's forced degradation profile, detailing the step-by-step analytical workflows required to isolate, characterize, and quantify its primary degradation products (DP1 and DP2)[3].

Chemical Liabilities and Mechanistic Pathways

The stability of Levosimendan is fundamentally dictated by its functional groups. The API's IUPAC name is 2-[2-[4-[(4R)-1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]propanedinitrile[2].

The Vulnerability of the Propanedinitrile Group

The dicyano group (-C≡N) is highly susceptible to nucleophilic attack. Under hydrolytic conditions (both acidic and basic), the nitrile group undergoes partial hydrolysis to form an amide (-CONH2). This specific transformation yields the primary degradation product, DP1 (Levosimendan Cyanoacetamide Hydrazone Impurity)[3][4].

Aryl-Nitrogen Bond Cleavage

Under more severe basic or oxidative stress, the molecule experiences a cleavage of the aryl-nitrogen bond within the substituted dicyano hydrazine structure. This fragmentation results in the formation of DP2 ((5S)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one), a dihydropyridazinone derivative[3][5].

Degradation_Pathway LEV Levosimendan (Parent API) C14H12N6O DP1 DP-1 (Cyanoacetamide Hydrazone) C14H14N6O2 LEV->DP1 Acidic/Basic Hydrolysis (-CN to -CONH2) DP2 DP-2 (Dihydropyridazinone) C11H12N2O LEV->DP2 Strong Base/Peroxide (Aryl-N Cleavage) DP3 Oxidative Degradants Minor Impurities LEV->DP3 Oxidative Stress (H2O2 Exposure)

Fig 1: Mechanistic degradation pathways of Levosimendan under various ICH stress conditions.

Experimental Protocols: Forced Degradation & Isolation

To establish a self-validating stability-indicating method (SIM), the analytical workflow must ensure mass balance—meaning the loss of the parent API must proportionally match the emergence of degradant peaks without spectral co-elution[6].

Step-by-Step Forced Degradation Methodology

The following protocol outlines the execution of stress studies per ICH Q1A(R2) guidelines[3][7]:

  • Stock Solution Preparation: Accurately weigh and dissolve Levosimendan API in a suitable diluent (e.g., Acetonitrile:Water) to achieve a working concentration of 1.0 mg/mL.

  • Acidic Hydrolysis: Transfer 5 mL of stock to a flask, add 5 mL of 1N HCl, and reflux at 60°C for 24 hours. Neutralize with 1N NaOH prior to injection.

  • Basic Hydrolysis: Transfer 5 mL of stock to a flask, add 5 mL of 0.1N NaOH, and stir at room temperature for 4 hours (Levosimendan is highly sensitive to base; mild conditions prevent complete destruction)[8]. Neutralize with 0.1N HCl.

  • Oxidative Stress: Treat 5 mL of stock with 5 mL of 3% H2O2 at room temperature for 24 hours.

  • Thermal & Photolytic Stress: Expose solid API to 105°C for 7 days, and UV/Vis light (1.2 million lux hours) in a photostability chamber. Dissolve in diluent post-exposure.

UPLC-MS/MS Method Parameters

A gradient elution strategy utilizing volatile buffers is mandatory to ensure compatibility with the mass spectrometer's electrospray ionization (ESI) source[6].

  • Column: Phenomenex Gemini C18 (or Acquity UPLC BEH C18), 100 × 2.1 mm, 1.7 µm[6][9].

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) or Formic Acid in Milli-Q water (pH ~2.7)[6].

  • Mobile Phase B: 0.05% TFA or Formic Acid in Acetonitrile[6].

  • Flow Rate: 0.3 mL/min.

  • Detection: Photodiode Array (PDA) at 220 nm / 375 nm, coupled with ESI-MS/MS[6][9].

Mass-Directed Preparative HPLC

Once the impurity profile is established, scale up the synthesis of impurities using the stress conditions above. Inject the crude stressed sample into a Mass-Directed Auto Purification (MDAP) system. Fraction collection is triggered exclusively when the specific m/z of DP1 or DP2 is detected, ensuring high-purity isolation of the degradants for NMR analysis[7][10].

Analytical_Workflow N1 Levosimendan API Batch Sampling N2 Forced Degradation (ICH Q1A(R2) Protocols) N1->N2 N3 UPLC-PDA-MS/MS (Impurity Profiling & Mass Balance) N2->N3 N4 Mass-Directed Prep-HPLC (Targeted Isolation) N3->N4 N5 HRMS, 1D/2D NMR, FTIR (Structural Elucidation) N4->N5

Fig 2: End-to-end analytical workflow for Levosimendan impurity isolation and characterization.

Data Presentation & Structural Elucidation

The quantitative evaluation of Levosimendan's stability reveals its distinct vulnerabilities. The API demonstrates robust stability against heat and light but degrades rapidly in aqueous acidic and alkaline environments[8][11].

Table 1: Summary of Forced Degradation Results
Stress ConditionReagent / ExposureTemp / TimeAPI Remaining (%)Major Degradants Formed
Acidic 1N HCl60°C / 24 hrs~82%DP1 (Significant)
Basic 0.1N NaOHRT / 4 hrs~75%DP1, DP2 (Significant)
Oxidative 3% H2O2RT / 24 hrs~95%DP3 (Slight)
Thermal Dry Heat105°C / 7 days>99%None
Photolytic UV/Vis Light1.2M lux hrs>99%None

Note: Data represents typical degradation profiles observed during stability-indicating method validation[6][8].

Structural Elucidation of Impurities

Relying solely on 1D NMR or nominal mass spectrometry is insufficient for definitive structural assignment due to the complex overlapping aromatic signals of the tetrahydropyridazinyl ring. High-Resolution Mass Spectrometry (HRMS) combined with 2D NMR (COSY, HSQC, HMBC) provides the necessary through-bond correlations to map the exact site of degradation[3][12].

Table 2: Structural Elucidation Mapping
ImpurityAnalytical TechniqueKey ObservationStructural Consequence
DP1 HRMS (ESI+) Exact mass shift of +18 Da compared to parent API.Indicates addition of H2O.
DP1 FTIR Appearance of strong bands at ~1680 cm⁻¹ and 3300 cm⁻¹.Confirms conversion of nitrile (-C≡N) to primary amide (-CONH2).
DP2 LC-MS/MS Base peak at m/z corresponding to C11H12N2O.Indicates loss of the propanedinitrile hydrazine tail.
DP2 2D NMR (HMBC) Loss of correlation between the aryl protons and the hydrazine nitrogen.Confirms cleavage of the aryl-nitrogen bond[12].

Conclusion & Quality Control Implications

The forced degradation profiling of Levosimendan highlights its susceptibility to hydrolytic and basic conditions, leading to the formation of Cyanoacetamide Hydrazone (DP1) and Dihydropyridazinone (DP2) impurities[3][12]. For CMC professionals, these findings dictate stringent controls during the manufacturing process and formulation. Specifically, the formulation of Levosimendan injectables must strictly control pH and minimize exposure to strong nucleophiles to prevent the premature conversion of the propanedinitrile group[6].

By employing a combination of UPLC-PDA-MS/MS for mass balance verification and mass-directed Prep-HPLC coupled with 2D NMR for structural elucidation, analytical scientists can ensure that all degradation pathways are fully characterized, thereby satisfying regulatory requirements and ensuring patient safety.

References

  • Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form.Research Journal of Pharmacy and Technology.
  • Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR.Taylor & Francis / ResearchGate.
  • Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR.Journal of Liquid Chromatography & Related Technologies.
  • Levosimendan Impurities and Synthesis.Daicel Pharma Standards.
  • Stability issues of Levosimendan D3 in stock solutions and biological samples.Benchchem.
  • Method development and Optimization for Levosimendan.Journal of Applicable Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Identification of Levosimendan Impurity 1

A Senior Application Scientist's Field-Proven Insights into Structural Elucidation using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Introduction: The Critical Role of Impurity Profiling in Pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Structural Elucidation using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Levosimendan is a potent calcium sensitizer and potassium channel opener, indicated for the treatment of acutely decompensated severe chronic heart failure. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present at or above a specified threshold, typically 0.10%.[1][2][3] This process, known as impurity profiling, is a critical component of drug development and quality control, safeguarding against potentially harmful substances and ensuring batch-to-batch consistency.

This technical guide provides a comprehensive overview of the analytical strategies employed for the identification of "Levosimendan Impurity 1." It has come to light through extensive research and analysis of available literature that the designation "Levosimendan Impurity 1" can refer to at least two distinct molecular entities arising from different pathways: a degradation product and a process-related impurity. This guide will address both, offering a detailed, albeit in some aspects hypothetical, exploration of their spectral data to aid researchers, scientists, and drug development professionals in their identification.

Part 1: The Degradation Product - Impurity 1 (DP-1)

Forced degradation studies are a cornerstone of drug development, providing invaluable insights into the stability of a drug substance and helping to identify potential degradation products that may form under various stress conditions. In the case of Levosimendan, a novel degradation product, designated as DP-1, has been identified under acidic stress conditions.

Chemical Identity: (R,Z)-2-(2-(4-(4-amino-2-methyl-4-oxobutanoyl)phenyl)hydrazono)-2-cyanoacetic acid Molecular Formula: C14H14N4O4 Formation: Arises from the hydrolysis of the dihydropyridazinone ring and one of the cyano groups of Levosimendan under acidic conditions.

Mass Spectrometry (MS) Analysis of DP-1

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular formula of an unknown impurity. For DP-1, the expected protonated molecule [M+H]⁺ would have a theoretical m/z of 303.1037.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is suitable for separating DP-1 from Levosimendan and other impurities.

  • Ionization: Electrospray ionization (ESI) in positive mode is effective for the analysis of nitrogen-containing, moderately polar compounds like DP-1.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion [M+H]⁺ is performed to generate a characteristic fragmentation pattern.

Hypothesized Fragmentation Pathway:

The fragmentation of DP-1 is predicted to proceed through several key pathways, primarily involving the cleavage of the hydrazono bond, the butanoyl side chain, and the cyanoacetic acid moiety.

parent [M+H]⁺ m/z 303.1037 frag1 m/z 258.0982 (-COOH) parent->frag1 Loss of Formic Acid frag2 m/z 175.0815 (-C4H5NO2) parent->frag2 Cleavage of Hydrazono Bond frag3 m/z 134.0553 (-C2H2N2O) frag2->frag3 Loss of Acetonitrile frag4 m/z 119.0495 (-NH2) frag3->frag4 Loss of NH

Caption: Proposed MS/MS fragmentation of DP-1.

Data Summary: Mass Spectrometry

Fragment Ion (m/z) Proposed Structure/Loss
303.1037[M+H]⁺
258.0982[M+H - HCOOH]⁺
175.0815[C9H11N2O2]⁺
134.0553[C8H8NO]⁺
119.0495[C8H5N]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy of DP-1

NMR spectroscopy provides the definitive structural elucidation of an impurity. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all protons and carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify the types and number of protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of carbon atoms.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Hypothesized NMR Spectral Data (in DMSO-d₆, chemical shifts in ppm):

The predicted chemical shifts are based on the known effects of the functional groups present in the DP-1 structure.

Data Summary: Hypothesized ¹H and ¹³C NMR Data for DP-1

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Phenyl-H (2H, d)~7.8~129C=O (butanoyl), C-ipso
Phenyl-H (2H, d)~7.5~120C-ipso, other phenyl C
NH (hydrazono)~11.5 (br s)-C=N, Phenyl C
CH (butanoyl)~3.5 (q)~45C=O (butanoyl), CH₃
CH₂ (butanoyl)~2.8 (t)~35C=O (amide), CH
CH₃ (butanoyl)~1.1 (d)~18CH
NH₂ (amide)~7.3, 6.9 (br s)-C=O (amide)
COOH~13.0 (br s)~168C=N
C=N-~145NH, Phenyl-H, COOH
C-CN-~115-
CN-~118-
C=O (amide)-~175NH₂, CH₂
C=O (butanoyl)-~200Phenyl-H, CH

Part 2: The Process-Related Dimeric Impurity - Impurity 1

In addition to degradation products, impurities can also arise from the synthetic process itself. A dimeric impurity, also referred to as "Levosimendan Impurity 1" by some commercial suppliers, has been identified.

Chemical Identity: 1,3-bis(4-((R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)triazene Molecular Formula: C₂₂H₂₃N₇O₂ Formation: Likely formed as a byproduct during the diazotization step in the synthesis of Levosimendan, where the diazonium intermediate reacts with an amine.

Mass Spectrometry (MS) Analysis of the Dimeric Impurity

The molecular weight of this impurity is significantly higher than that of Levosimendan, making mass spectrometry a powerful tool for its initial detection. The expected protonated molecule [M+H]⁺ would have a theoretical m/z of 418.1986.

Hypothesized Fragmentation Pathway:

The triazene linkage is the most probable site of initial fragmentation, leading to the formation of ions corresponding to the Levosimendan precursor and other related fragments.

parent [M+H]⁺ m/z 418.1986 frag1 m/z 216.1135 (Levosimendan Precursor Fragment) parent->frag1 Cleavage of Triazene Bond frag2 m/z 188.1029 (Loss of N₂) frag1->frag2 - N₂ frag3 m/z 119.0600 (Phenyl Fragment) frag1->frag3 Cleavage of Pyridazinone Ring

Caption: Proposed MS/MS fragmentation of the dimeric impurity.

Data Summary: Mass Spectrometry

Fragment Ion (m/z) Proposed Structure/Loss
418.1986[M+H]⁺
216.1135[C₁₁H₁₄N₃O]⁺
188.1029[C₁₁H₁₄NO]⁺
119.0600[C₈H₇N]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy of the Dimeric Impurity

The symmetrical nature of this dimeric impurity would be evident in its NMR spectra, with a reduced number of signals relative to what might be expected from the molecular formula.

Hypothesized NMR Spectral Data (in DMSO-d₆, chemical shifts in ppm):

Due to the symmetry, the signals for the two Levosimendan-like moieties are expected to be equivalent.

Data Summary: Hypothesized ¹H and ¹³C NMR Data for the Dimeric Impurity

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Phenyl-H (4H, d)~7.9~128C-ipso, C-triazene
Phenyl-H (4H, d)~7.6~122C-ipso, other phenyl C
NH (pyridazinone)~10.8 (br s)-C=O, C=N
CH (pyridazinone)~3.6 (m)~48CH₂, CH₃, C=N
CH₂ (pyridazinone)~2.9 (dd), 2.6 (dd)~33CH, C=O
CH₃ (pyridazinone)~1.2 (d)~15CH
C=N (pyridazinone)-~155Phenyl-H, CH, NH
C=O (pyridazinone)-~172CH₂, NH
C-triazene-~150Phenyl-H

Conclusion: A Multi-faceted Approach to Impurity Identification

The successful identification and characterization of "Levosimendan Impurity 1" requires a nuanced understanding that this designation may not be unique. By employing a combination of mass spectrometry and NMR spectroscopy, and by leveraging knowledge of degradation pathways and synthetic routes, a clear picture of the impurity profile of Levosimendan can be established. The hypothetical spectral data presented in this guide, grounded in the principles of organic spectroscopy, serves as a valuable resource for scientists working on the analysis and quality control of Levosimendan. It underscores the importance of a multi-technique, knowledge-based approach to impurity profiling, ensuring the development of safe and effective medicines.

References

  • Reddy, G. M. K., et al. (2019). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Lu, C. Y., & Feng, C. H. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry.
  • Hoos, S., et al. (2014). Triazene derivatives of (1,x)-diazacycloalkanes. Part X. Synthesis and characterization of a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines. Canadian Journal of Chemistry, 92(7), 665-671.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ResolveMass Laboratories Inc. (2025, August 12).
  • SCL Lifesciences. (n.d.). API Development Journey: Designing Powerful Analytical Methods.
  • Shinde, V. (2020, July 11).

Sources

Exploratory

CAS number and molecular formula of Levosimendan Impurity 1.

Comprehensive Analytical Profiling and Control Strategies for Levosimendan Impurity 1 (CAS 1643439-59-1) Executive Summary Levosimendan is a potent calcium sensitizer and inodilator indicated for the management of acutel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Profiling and Control Strategies for Levosimendan Impurity 1 (CAS 1643439-59-1)

Executive Summary

Levosimendan is a potent calcium sensitizer and inodilator indicated for the management of acutely decompensated heart failure. It functions by binding to cardiac troponin C and opening ATP-sensitive potassium (K-ATP) channels, thereby enhancing myocardial contractility without significantly increasing oxygen demand[1]. However, the complex hydrazone and pyridazinone moieties within the active pharmaceutical ingredient (API) are susceptible to degradation. This technical whitepaper provides an in-depth analysis of Levosimendan Impurity 1 , detailing its chemical identity, mechanistic formation, and a self-validating analytical protocol for its quantification in regulatory environments.

Chemical Identity and Structural Significance

Levosimendan Impurity 1, frequently characterized as the Levosimendan Triazene Impurity , is a critical degradation product monitored during the stability testing of the API[2],[3]. The presence of a triazene linkage significantly alters the physicochemical behavior of the molecule compared to the parent drug, introducing pronounced light sensitivity and specific solubility constraints[4].

Table 1: Physicochemical Profile of Levosimendan Impurity 1

PropertyValueCausality / Impact on Analytical Handling
Chemical Identity Levosimendan Triazene ImpurityThe triazene linkage dictates the molecule's thermal and photolytic instability, requiring strict environmental controls[3].
CAS Number 1643439-59-1Serves as the primary regulatory identifier for reference standard procurement and DMF filing[2].
Molecular Formula C₂₂H₂₃N₇O₂The high nitrogen content (N₇) ensures excellent ionization efficiency in positive electrospray ionization (ESI+)[5].
Molecular Weight 417.47 g/mol Utilized for precise precursor ion targeting (m/z 418.5 [M+H]⁺) in mass spectrometric workflows[5].
Appearance Yellow to dark orange solidThe extended conjugated π -system shifts absorption into the visible spectrum, distinct from the parent API[4].
Solubility Soluble in DMSO; slightly in EtOAcStrong intermolecular π−π stacking renders it insoluble in water, mandating aprotic polar solvents (DMSO) for stock solutions[4].
Stability Highly Light SensitiveRequires the mandatory use of amber glassware and actinic shielding during all phases of sample preparation[4].

Mechanistic Pathways: API Degradation and Impurity Formation

Levosimendan's therapeutic efficacy relies on its specific stereochemistry and the integrity of its functional groups. However, under environmental stress—particularly photolytic exposure—the molecule can undergo structural rearrangement. The formation of Impurity 1 (CAS 1643439-59-1) typically occurs via the degradation of the hydrazone/diazo linkages, leading to the formation of a larger, cross-linked triazene derivative[2],[3]. Understanding this pathway is critical for developing robust formulation strategies that protect the API from light and oxidative stress.

Pathway API Levosimendan (API) Inodilator Stress Photolytic/Chemical Stress API->Stress Degradation Pathway MoA1 Troponin C Sensitization API->MoA1 Primary MoA MoA2 K-ATP Channel Activation API->MoA2 Secondary MoA Imp1 Levosimendan Impurity 1 CAS: 1643439-59-1 Triazene Derivative Stress->Imp1 Triazene Formation

Levosimendan mechanism of action and photolytic degradation pathway forming Impurity 1.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify Levosimendan Impurity 1 down to ICH Q3A reporting thresholds (typically 0.05% w/w)[1], a highly sensitive and specific LC-MS/MS method is required. As a Senior Application Scientist, I have designed the following protocol to be self-validating —meaning the workflow inherently proves its own accuracy and reliability during execution.

Step 1: Actinic-Controlled Sample Preparation
  • Causality: Because Impurity 1 is highly light-sensitive and insoluble in aqueous buffers[4], standard preparation techniques will result in rapid degradation and precipitation, skewing the standard curve.

  • Action: Weigh 10.0 mg of the Impurity 1 reference standard in a temperature-controlled, low-light environment. Dissolve completely in 10 mL of LC-MS grade DMSO using Class A amber volumetric flasks.

  • Self-Validation Check: Prepare a secondary "stress control" sample exposed to ambient laboratory fluorescent light for 4 hours. A quantifiable decrease in the Impurity 1 peak area in this control confirms the necessity of actinic shielding and validates the integrity of the light-protected primary samples.

Step 2: UHPLC Chromatographic Separation
  • Causality: The parent API and Impurity 1 must be baseline separated prior to entering the mass spectrometer to prevent competitive ion suppression in the ESI source.

  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Employ a gradient mobile phase consisting of 0.1% Formic Acid in LC-MS Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Self-Validation Check: Calculate the resolution factor ( Rs​ ) between the Levosimendan API peak and the Impurity 1 peak. An Rs​>2.0 acts as an internal system suitability test (SST), validating that the column chemistry is successfully preventing co-elution.

Step 3: Mass Spectrometric Detection (MRM)
  • Causality: The molecule's seven nitrogen atoms (C₂₂H₂₃N₇O₂) make it an ideal candidate for protonation[5].

  • Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Set the Multiple Reaction Monitoring (MRM) transition to target the precursor ion at m/z 418.5 [M+H]⁺.

  • Self-Validation Check: Monitor the isotopic distribution of the precursor ion. The presence of a distinct M+2 isotopic peak, corresponding exactly to the natural abundance of heavy isotopes for the C₂₂H₂₃N₇O₂ formula, validates the chemical assignment and rules out isobaric background interference.

Workflow Prep Step 1: Sample Prep Amber Glassware + DMSO LC Step 2: UHPLC Separation C18 Column, Gradient Elution Prep->LC Injection (Light Protected) MS Step 3: MS/MS Detection ESI+ MRM Mode (m/z 418.5) LC->MS Elution Data Step 4: Quantification ICH Q2(R1) Validation MS->Data Signal Integration

Step-by-step LC-MS/MS analytical workflow for quantifying Levosimendan Impurity 1.

Quality Control and Regulatory Compliance

In accordance with ICH Q3A(R2) and Q3B(R2) guidelines, unspecified impurities in formulated levosimendan products are generally limited to not more than 0.1% to 0.2% w/w, with total impurities strictly controlled[1]. Because Impurity 1 (CAS 1643439-59-1) is a known degradation product linked to photolytic stress[2],[4], its specific quantification is mandatory during the release testing of both the API and the final intravenous infusion formulation. The self-validating LC-MS/MS protocol outlined above ensures that analytical laboratories can confidently report these trace levels without the risk of false negatives caused by improper sample handling.

References

  • Veeprho - Levosimendan Impurities and Related Compound URL:[Link]

  • Axios Research - Levosimendan Impurity 1 Analytical Standard URL: [Link]

Sources

Foundational

Toxicological and Analytical Profiling of Levosimendan Impurities: A Mechanistic Guide

Executive Summary & Chemical Fragility Levosimendan, the (-)-enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile, is a potent calcium sensitizer and inodilator utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Fragility

Levosimendan, the (-)-enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile, is a potent calcium sensitizer and inodilator utilized in the management of acute decompensated heart failure[1]. Despite its clinical efficacy, the active pharmaceutical ingredient (API) exhibits profound chemical fragility. With a pKa of 6.26, levosimendan is highly sensitive to aqueous environments at physiological pH, undergoing rapid hydrolytic decomposition[2].

To mitigate this, commercial formulations often rely on anhydrous ethanol; however, even trace water content in ethanolic solutions can trigger the hydrolysis of the levosimendan side chains[3]. Understanding the degradation pathways—and the subsequent toxicological profile of the resulting impurities—is critical for drug development professionals ensuring compliance with ICH Q3A/Q3B guidelines.

Mechanistic Profiling of Degradation Pathways

The structural architecture of levosimendan contains a highly reactive hydrazono-propanedinitrile moiety. This functional group is the primary site for nucleophilic attack and oxidative cleavage.

  • Hydrolytic Degradation: In aqueous solutions, the cyano groups are vulnerable to hydrolysis, yielding mono-hydrolyzed degradation products such as OR-1420 [2]. Under basic stress conditions, cyano-to-amide conversion occurs, forming degradants like DP-2 [4].

  • Oxidative Degradation: Prolonged storage in ethanolic solutions exposes the API to oxidative stress, leading to the formation of OR-1746 [3].

  • In Vivo Metabolism: It is crucial to distinguish storage degradation products from active circulating metabolites. In vivo, levosimendan is reduced to OR-1855 , which is subsequently acetylated to the long-lived active metabolite OR-1896 [5].

Degradation Levo Levosimendan API Hydro Hydrolysis (pH > 7) Levo->Hydro Oxid Oxidation (Ethanol) Levo->Oxid Metab In Vivo Metabolism Levo->Metab OR1420 OR-1420 Hydro->OR1420 H2O Addition OR1746 OR-1746 Oxid->OR1746 ROS / O2 OR1855 OR-1855 (Reduced) Metab->OR1855 Reduction OR1896 OR-1896 (Acetylated) OR1855->OR1896 Acetylation

Caption: Levosimendan Degradation and Metabolic Pathways.

Quantitative Data & Regulatory Thresholds

To maintain safety profiles, quality control limits are strictly enforced. Table 1 summarizes the physicochemical constraints and regulatory thresholds, while Table 2 outlines the specific structural alerts of key degradants.

Table 1: Physicochemical Constraints & Regulatory Limits

ParameterValueMechanistic Rationale
pKa 6.26Determines ionization state; API solubility drops drastically at low pH (0.02 mg/mL at pH 2)[2].
Solubility (pH 7.4) 0.4 mg/mLPoor aqueous solubility necessitates non-aqueous co-solvents to prevent precipitation[2].
Reporting Threshold 0.05% w/wBaseline limit for impurity identification aligned with ICH Q3A guidelines[5].
Unspecified Impurity ≤ 0.10 - 0.20% w/wStrict control required to mitigate the risk of trace genotoxic hydrazine derivatives[5].
Total Impurities ≤ 0.50 - 1.0% w/wEnsures overall API stability and prevents cumulative toxicological burden[5].

Table 2: Key Degradation Products & Structural Alerts

CompoundFormation PathwayStructural Alert / Toxicological Risk
OR-1420 Hydrolysis (Aqueous)Mono-hydrolyzed degradant; alters target affinity and increases off-target binding[2].
OR-1746 Oxidation (Ethanol)Oxidative stress byproduct formed during prolonged storage[3].
DP-1 Acidic DegradationNovel cyanoacetic acid derivative; potential reactive intermediate[4].
DP-2 Basic HydrolysisCyano-to-amide conversion; structural alert for altered metabolic clearance[4].
DP-3 Basic/Peroxide StressCleavage of aryl nitrogen bond; loss of dicyano hydrazine moiety[4].

Toxicological Implications & In Silico Profiling

The presence of a hydrazine derivative backbone in levosimendan and its impurities raises immediate toxicological flags. Hydrazine moieties are notorious for their potential to induce DNA reactivity and hepatotoxicity.

In silico predictive toxicology using knowledge-based expert systems (e.g., DEREK Nexus and SARAH Nexus) highlights the mutagenic potential of these degradation products[4]. Furthermore, in vitro studies have demonstrated that levosimendan can increase the frequency of sister-chromatid exchanges (SCEs) in cultured human lymphocytes, even without inducing direct oxidative DNA damage (measured via the 8-OHdG biomarker)[4]. This necessitates a rigorous, self-validating analytical and toxicological workflow to screen all isolated impurities.

Workflow S1 Forced Degradation (ICH Q1A) S2 Prep-HPLC & LC-MS Isolation S1->S2 S3 In Silico Tox (DEREK/SARAH) S2->S3 S4 In Vitro Validation (Ames / Comet) S3->S4

Caption: Analytical and Toxicological Profiling Workflow for Impurities.

Self-Validating Experimental Protocols

Protocol A: LC-Q-TOF-MS/MS Isolation and Characterization

To accurately identify unknown degradants (such as DP-1, DP-2, and DP-3), high-resolution mass spectrometry (HRMS) coupled with preparative HPLC is required[4].

Causality of Design: A gradient elution utilizing 0.1% formic acid and acetonitrile is selected. Formic acid ensures the protonation of the basic nitrogen atoms in the tetrahydropyridazinyl ring, drastically enhancing ionization efficiency in ESI+ mode. Acetonitrile provides the necessary elution strength to separate highly lipophilic degradation products from the parent API.

Step-by-Step Methodology:

  • Sample Preparation: Subject Levosimendan API to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H2O2) for 24 hours at 40°C. Neutralize samples prior to injection to halt degradation.

  • System Suitability (Self-Validation): Inject a resolution mixture containing Levosimendan, OR-1855, and OR-1896. The system is validated only if the chromatographic resolution (Rs) between OR-1855 and OR-1896 is > 1.5.

  • Chromatographic Separation: Utilize a C18 column (e.g., 4.6 × 250 mm, 5 μm). Run a linear gradient from 5% to 95% Acetonitrile over 30 minutes at 1.0 mL/min.

  • Mass Spectrometry: Operate the Q-TOF in positive electrospray ionization (ESI+) mode. Isolate precursor ions and apply collision energies (15-30 eV) to generate MS/MS fragmentation spectra.

  • Structural Elucidation: Map fragmentation patterns. For example, the loss of the dicyano hydrazine group confirms the formation of DP-3[4].

Protocol B: In Vitro Genotoxicity Screening (Comet Assay)

Given the structural alerts for sister-chromatid exchanges[4], isolated impurities must be screened for direct DNA strand breaks.

Causality of Design: The alkaline Comet assay (Single Cell Gel Electrophoresis) is chosen over standard mutation assays because it directly visualizes single- and double-strand DNA breaks caused by reactive hydrazine intermediates, which might not immediately result in point mutations.

Step-by-Step Methodology:

  • Cell Culture: Culture human peripheral blood lymphocytes in RPMI-1640 medium supplemented with 10% FBS.

  • Dosing: Expose cells to isolated impurities (e.g., OR-1420, DP-1) at concentrations ranging from 0.1 to 10 µg/mL for 24 hours.

  • Metabolic Activation (Self-Validation): Run parallel cohorts with and without rat liver S9 fraction. Causality: Hydrazine derivatives often require hepatic metabolism to form reactive electrophiles. The assay validates itself by comparing S9+ (metabolically active) vs. S9- (direct acting) toxicity.

  • Electrophoresis: Embed cells in low-melting-point agarose on slides. Lyse cells in alkaline buffer (pH > 13) to unwind DNA, then subject to electrophoresis (300 mA, 25 V) for 20 minutes.

  • Quantification: Stain with ethidium bromide. Use fluorescence microscopy to measure the "% Tail DNA". A statistically significant increase (p < 0.05) relative to the vehicle control indicates genotoxic liability.

Conclusion

The development and formulation of levosimendan require rigorous control over its degradation pathways. Because the API is highly susceptible to hydrolytic and oxidative cleavage, resulting in impurities like OR-1420, OR-1746, and various cyano-cleaved derivatives, continuous LC-MS/MS monitoring is mandatory. By coupling high-resolution analytical isolation with in silico and in vitro toxicological screening, drug development professionals can ensure that these impurities remain below the critical 0.05% ICH reporting threshold, safeguarding the therapeutic window of this vital inodilator.

References

  • Veeprho: Levosimendan Impurities and Rel
  • ResearchGate: Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing prepar
  • Justia Patents: Formulations of levosimendan for intravenous administration as infusion or injection and of infusion concentr
  • ResearchGate: Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass medi
  • Google Patents: CN111514147A - Levosimendan sodium medicinal composition for acute decompensated heart failure symptoms and prepar
  • HPRA: Summary of Product Characteristics - Levosimendan.

Sources

Exploratory

An In-depth Technical Guide to Levosimendan Impurity Profiling in Active Pharmaceutical Ingredients (API)

For Researchers, Scientists, and Drug Development Professionals Abstract Levosimendan is a potent inodilator used in the treatment of acutely decompensated severe chronic heart failure.[1] As with any active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosimendan is a potent inodilator used in the treatment of acutely decompensated severe chronic heart failure.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of impurity profiling for Levosimendan, delving into the origins of impurities, analytical methodologies for their detection and quantification, and the regulatory landscape governing their control. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control of Levosimendan.

Introduction to Levosimendan and the Imperative of Impurity Profiling

Levosimendan, chemically known as (-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile, exerts its therapeutic effect through a dual mechanism of action.[1][2] It increases cardiac contractility by sensitizing troponin C to calcium and induces vasodilation by opening ATP-sensitive potassium channels in vascular smooth muscle.[1][3]

The synthesis of this complex molecule involves multiple steps, creating opportunities for the formation of various impurities.[4][5] These can include starting materials, by-products, intermediates, and degradation products.[6] The presence of such impurities, even in trace amounts, can potentially impact the drug's safety, efficacy, and stability. Therefore, a robust impurity profiling program is a critical component of quality control for Levosimendan API.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines on the identification, qualification, and control of impurities in new drug substances.[6][7][8] Adherence to these guidelines is mandatory for regulatory approval and to ensure patient safety.

Classification and Origins of Levosimendan Impurities

Impurities in Levosimendan can be broadly categorized as organic, inorganic, and residual solvents.[6] This guide will focus on organic impurities, which are often the most complex and require sophisticated analytical techniques for their characterization.

2.1. Process-Related Impurities:

These impurities are generated during the synthesis of Levosimendan.[4] They can be unreacted starting materials, intermediates that have not been fully converted, or by-products formed through side reactions. For instance, the synthesis of Levosimendan often involves a diazotization and condensation reaction, which can lead to the formation of specific impurities if not carefully controlled.[5]

2.2. Degradation Products:

Levosimendan, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions. Forced degradation studies are intentionally conducted to identify potential degradation products that could form during storage and handling.[9][10][11] These studies typically expose the API to acidic, basic, oxidative, photolytic, and thermal stress.[11][12]

Published studies on Levosimendan have identified several degradation products. For example, under acidic, basic, and oxidative conditions, specific degradation products have been observed and characterized using techniques like LC-MS, NMR, and HRMS.[9][10][11] Some of these include:

  • (R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl) phenyl) hydrazono)-2-cyanoacetic acid (DP-1): A novel degradant observed under acidic conditions.[9][10]

  • (R,E)-2-amino-N'-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoaceto hydrazonoyl cyanide (DP-2): A product where a cyano group is converted to an amide, observed in basic and peroxide conditions.[9][10]

  • (R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (DP-3): Formed due to the cleavage of the aryl nitrogen bond.[9][10]

2.3. Enantiomeric Impurities:

Levosimendan is the (R)-enantiomer. The (S)-enantiomer, Dextrosimendan, is considered an impurity.[4][13] Chiral high-performance liquid chromatography (HPLC) methods are essential for the separation and quantification of these enantiomers.[13]

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is necessary for the comprehensive impurity profiling of Levosimendan.

3.1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reversed-phase HPLC and UPLC are the workhorse techniques for separating and quantifying Levosimendan and its impurities.[12][14][15] A typical method involves a C18 column with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid) and an organic modifier like acetonitrile.[12][14] Gradient elution is often employed to achieve optimal separation of a wide range of impurities with varying polarities.[15]

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[9][10][14] By coupling the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain molecular weight information and fragmentation patterns of impurities, which are crucial for their identification.[14] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the confirmation of elemental compositions.[9][10]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable technique for the definitive structural characterization of isolated impurities.[9][10][14] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule, allowing for unambiguous structure determination.[16]

3.4. Other Techniques:

  • Gas Chromatography (GC): Used for the analysis of residual solvents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in a molecule.[9][10]

  • Preparative HPLC: Used for the isolation of impurities in sufficient quantities for structural elucidation by NMR and other techniques.[9][10][14]

Method Development and Validation

The analytical methods used for impurity profiling must be validated to ensure they are suitable for their intended purpose.[17][18][19][20] Method validation is a documented process that provides evidence that the method is reliable, accurate, and reproducible.[20]

Key Validation Parameters (as per ICH Q2(R1)): [19]

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components.[21]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.[19]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[15][19]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Method Development and Validation:

Caption: Workflow for analytical method development and validation.

Control of Impurities

Based on the impurity profile established through the analytical studies, acceptance criteria for each specified impurity and for total impurities are set.[6] These limits are based on the ICH Q3A(R2) guidelines, which provide thresholds for reporting, identification, and qualification of impurities.[6][22]

ICH Thresholds for New Drug Substances:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3A(R2) Guideline[6]

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.[6][23]

Conclusion

A thorough understanding of the potential impurities in Levosimendan API is essential for ensuring its quality, safety, and efficacy. This guide has outlined the origins and classification of these impurities, the advanced analytical techniques used for their detection and characterization, and the regulatory framework for their control. By implementing a robust impurity profiling strategy, pharmaceutical manufacturers can ensure that their Levosimendan API meets the highest standards of quality and contributes to positive patient outcomes.

References

  • Deranged Physiology. (2024, April 22). Levosimendan. Retrieved from [Link]

  • Taylor & Francis Online. (2019, October 25). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. Retrieved from [Link]

  • Figshare. (2019, October 25). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. Retrieved from [Link]

  • Papadia, C., et al. (n.d.). Levosimendan: current data, clinical use and future development. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2019, October 25). Full article: Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. Retrieved from [Link]

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • MIMS Singapore. (n.d.). Levosimendan: Uses & Dosage. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Patel, Y., et al. (2012, October 19). Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Levosimendan. Retrieved from [Link]

  • ResearchGate. (2018, October 30). (PDF) Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2018, October 26). Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Levosimendan | C14H12N6O | CID 3033825. PubChem. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Levosimendan Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2025, March 15). Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Veeprho. (n.d.). Levosimendan Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Levosimendan-impurities. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2019, December 10). Full Paper. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of analytical methods for estimation of levosimendan in injectable dosage form. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478809A - Levosimendan impurity and preparation and detection methods thereof.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2007). A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection. Retrieved from [Link]

  • SynZeal. (n.d.). Levosimendan Impurities. Retrieved from [Link]

  • American Journal of PharmTech Research. (2013, April 1). A Validated Chiral HPLC Method for the Enantiomeric Separation Of Levosimendan in Bulk Drug Substances. Retrieved from [Link]

  • apicule. (n.d.). Levosimendan API Suppliers - Manufacturers and Distributors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution Mass Spectrometry for the Characterization of Levosimendan Degradation Products: A Comprehensive Stability-Indicating Workflow

Introduction & Scientific Rationale Levosimendan is a potent calcium sensitizer and inodilator, primarily administered intravenously for the management of acute decompensated heart failure[1]. To ensure patient safety an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Levosimendan is a potent calcium sensitizer and inodilator, primarily administered intravenously for the management of acute decompensated heart failure[1]. To ensure patient safety and comply with regulatory frameworks, pharmaceutical scientists must rigorously evaluate the chemical stability of the active pharmaceutical ingredient (API). Under ICH Q1A(R2) guidelines, forced degradation (stress testing) is mandatory to elucidate potential degradation pathways, identify degradation products (DPs), and validate stability-indicating analytical methods[2].

While conventional HPLC-UV methods can quantify the loss of the parent drug, they lack the molecular specificity required for de novo structural elucidation. High-Resolution Mass Spectrometry (HRMS)—specifically Quadrupole Time-of-Flight (Q-TOF) MS—bridges this gap. By providing exact mass measurements (mass error < 5 ppm) and distinct isotopic distribution patterns, HRMS enables the precise determination of elemental compositions and the mapping of complex fragmentation pathways via tandem mass spectrometry (MS/MS)[3].

Experimental Design and Causality

A robust analytical workflow must be built on sound mechanistic reasoning. The choices in this protocol are driven by the following causal relationships:

  • Why Q-TOF HRMS? Q-TOF instruments offer exceptional resolving power. When characterizing novel degradants (such as DP-1), differentiating between isobaric compounds is critical. High mass accuracy allows the software to mathematically restrict possible empirical formulas, serving as an internal validation step before structural mapping begins[4].

  • Why Formic Acid over TFA? Historical HPLC methods for Levosimendan often utilized Trifluoroacetic acid (TFA) to improve peak shape[5]. However, TFA causes severe ion suppression in the electrospray ionization (ESI) source by forming strong ion pairs. This protocol substitutes TFA with 0.1% Formic Acid, maintaining the acidic pH necessary for C18 retention while preserving the ionization efficiency required for trace-level degradant detection[3].

  • Why Specific Stress Kinetics? Stress conditions are designed to mimic worst-case scenarios. Levosimendan is structurally susceptible to hydrolytic and oxidative attacks but remains relatively stable under thermal and photolytic conditions. Conducting acid/base hydrolysis at 60°C accelerates the reaction kinetics, ensuring sufficient degradation (10–20%) to yield detectable quantities of DPs without causing secondary degradation (where degradants themselves break down)[6].

Workflow A Levosimendan API B Forced Degradation (ICH Q1A) A->B C UHPLC Separation (C18, Formic Acid) B->C D HRMS (Q-TOF) Accurate Mass & MS/MS C->D E Structural Elucidation (DP-1, DP-2, DP-3) D->E

Workflow for Levosimendan forced degradation and HRMS structural elucidation.

Step-by-Step Methodologies

Protocol A: Forced Degradation Sample Preparation

Self-Validating System: To ensure trustworthiness, this protocol requires the parallel preparation of a Control (API in diluent, unstressed) and a Blank (stressor medium without API). This isolates true degradation products from matrix artifacts or solvent peaks[7].

  • Preparation of Stock Solution: Dissolve Levosimendan API in LC-MS grade methanol to achieve a concentration of 1.0 mg/mL.

  • Acidic Hydrolysis: Transfer 5 mL of stock solution to a 50 mL round-bottom flask. Add 5 mL of 1N HCl. Reflux the mixture at 60°C for 10 hours. Neutralize with 5 mL of 1N NaOH prior to analysis to halt the reaction[6].

  • Basic Hydrolysis: Transfer 5 mL of stock solution. Add 5 mL of 1N NaOH. Reflux at 60°C for 10 hours. Neutralize with 5 mL of 1N HCl[6].

  • Oxidative Stress: Transfer 5 mL of stock solution. Add 5 mL of 10% H₂O₂. Incubate at room temperature (RT) for 48 hours. Critical Step: Store in the dark to prevent concurrent photolytic degradation[6].

  • Thermal & Photolytic Stress: Expose solid API powder to 100°C in a convection oven for 48 hours (thermal) and to 1.2 million lux hours of UV/Visible light (photolytic)[7]. Dissolve in methanol to 100 µg/mL prior to injection.

  • Final Dilution: Dilute all stressed and neutralized samples with the initial mobile phase to a final API concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into MS-certified vials.

Protocol B: UHPLC-HRMS Analytical Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Rationale: Sub-2-micron particles provide the high theoretical plate counts essential for resolving structurally similar degradants from the parent peak[5].

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–10 min (10% to 60% B), 10–12 min (60% to 90% B), 12–14 min (90% B), 14–15 min (return to 10% B). Flow rate: 0.3 mL/min.

  • HRMS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Source Temperature: 120°C

    • Collision Energy (MS/MS): Ramp 15–40 eV (optimized to generate rich fragmentation spectra for structural mapping).

    • Mass Range: m/z 100–1000.

Data Presentation and Structural Elucidation

Under the specified stress conditions, Levosimendan yields three primary degradation products (DP-1, DP-2, and DP-3)[2][6]. The extent of degradation and the specific products formed are strictly dependent on the chemical environment.

Table 1: Summary of Forced Degradation Results
Stress ConditionReagent / ConditionExtent of Degradation (%)Major Degradation Products Observed
Acidic1N HCl, 60°C, 10h~15.0%DP-1 (Novel)
Basic1N NaOH, 60°C, 10h~10.1%DP-2, DP-3
Oxidative10% H₂O₂, RT, 48h~23.7%DP-2, DP-3
Thermal100°C, 48h (Solid)< 1.0%None (Stable)
Photolytic1.2M lux hrs (Solid)< 1.0%None (Stable)
Table 2: HRMS Accurate Mass Data for Levosimendan and Degradants

Validation metric: A mass error of < 5 ppm confirms the elemental composition.

CompoundEmpirical FormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Mechanistic Origin
Levosimendan C₁₄H₁₂N₆O281.1145281.1141-1.4Parent API
DP-1 C₁₄H₁₄N₄O₄303.1088303.1092+1.3Cyano to acid conversion & ring opening[4][6]
DP-2 C₁₄H₁₄N₆O₂299.1251299.1248-1.0Cyano to amide conversion[2][6]
DP-3 C₁₁H₁₂N₂O189.1022189.1025+1.5Aryl-nitrogen bond cleavage[2][6]
Mechanistic Insights
  • DP-1: A novel degradant unique to acidic conditions. HRMS data, supported by subsequent NMR, confirms its identity as (R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl) phenyl) hydrazono)-2-cyanoacetic acid. The mechanism involves the severe hydrolysis of one cyano group into a carboxylic acid, accompanied by the cleavage of the NH-N bond within the methyl dihydropyridazinone ring[6].

  • DP-2 & DP-3: Formed under both basic and oxidative stress. DP-2 is the result of a direct hydration of the cyano group, converting it into an amide. DP-3 represents a more aggressive degradation pathway involving the complete cleavage of the aryl nitrogen bond of the benzene-substituted dicyano hydrazine moiety[2].

Pathways LEV Levosimendan (API) Acid Acidic Stress (1N HCl, 60°C) LEV->Acid Base Basic Stress (1N NaOH, 60°C) LEV->Base LEV->Base Ox Oxidative Stress (10% H2O2, RT) LEV->Ox LEV->Ox DP1 DP-1 (Cyano to Acid + Ring Opening) Acid->DP1 DP2 DP-2 (Cyano to Amide Conversion) Base->DP2 DP3 DP-3 (Aryl-Nitrogen Cleavage) Base->DP3 Ox->DP2 Ox->DP3

Mechanistic pathways of Levosimendan degradation under various stress conditions.

Conclusion

By integrating rigorous forced degradation protocols with UHPLC-HRMS, we establish a robust, self-validating system for the stability profiling of Levosimendan. The strategic substitution of TFA with formic acid ensures optimal MS sensitivity, allowing for the precise mass measurement and structural elucidation of novel (DP-1) and known (DP-2, DP-3) impurities. This methodology provides drug development professionals with the authoritative data required to formulate stable injectables and satisfy stringent ICH regulatory requirements.

References

  • Mahesh Kumar Reddy, G., et al. "Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR." Figshare, 2019.[Link]

  • Mahesh Kumar Reddy, G., et al. "Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR." Taylor & Francis, 2019.[Link]

  • Mahesh Reddy, G., et al. "Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR | Request PDF." ResearchGate, 2019.[Link]

  • "Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR." Taylor & Francis, 2018.[Link]

  • "Full article: Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR." Taylor & Francis, 2019.[Link]

  • "Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form." Research Journal of Pharmacy and Technology, 2012.[Link]

  • "Full Paper - Journal of Applicable Chemistry." Journal of Applicable Chemistry, 2019.[Link]

Sources

Application

Application Note: Isolation and Purification of Levosimendan Impurity 1 (Triazene Dimer) for Reference Standard Generation

Target Audience: Analytical Chemists, Process Engineers, and Regulatory Scientists in Drug Development. Mechanistic Insight: The Origin of Levosimendan Impurity 1 Levosimendan is a potent calcium sensitizer indicated for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Regulatory Scientists in Drug Development.

Mechanistic Insight: The Origin of Levosimendan Impurity 1

Levosimendan is a potent calcium sensitizer indicated for the management of acutely decompensated heart failure. According to ICH Q3A/Q3B guidelines, rigorous impurity profiling is mandatory for active pharmaceutical ingredients (APIs). A critical degradant and synthetic byproduct encountered during the manufacturing of Levosimendan is Impurity 1 (CAS: 1643439-59-1), chemically identified as a triazene dimer: 1,3-bis(4-((R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)triazene [1].

To isolate this impurity efficiently, one must understand its synthetic causality. The industrial synthesis of Levosimendan relies on the diazotization of the amine precursor, 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone (commonly referred to as OR-1855), followed by nucleophilic coupling with malononitrile [2].

Impurity 1 is generated when the highly reactive diazonium intermediate fails to couple with malononitrile rapidly. Instead, it undergoes a side reaction with the unreacted nucleophilic amino group of OR-1855, forming a stable triazene linkage (-N=N-NH-). Understanding this kinetic competition allows us to intentionally manipulate the stoichiometry to enrich this impurity for reference standard generation, rather than painstakingly extracting trace amounts from API mother liquors.

Mechanism Amine OR-1855 (Amine Precursor) 6-(4-aminophenyl)-5-methyl- 4,5-dihydro-3(2H)-pyridazinone Diazonium Diazonium Salt Intermediate (NaNO2, HCl, 0-5°C) Amine->Diazonium Diazotization Malononitrile Coupling with Malononitrile (Intended API Pathway) Diazonium->Malononitrile SideReaction Coupling with Unreacted OR-1855 (Side Reaction) Diazonium->SideReaction Excess Amine API Levosimendan (API) Malononitrile->API Impurity Levosimendan Impurity 1 (Triazene Dimer) SideReaction->Impurity

Fig 1: Mechanistic pathway of Levosimendan Impurity 1 formation via triazene coupling.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following workflow is designed as a self-validating system . Each phase includes an In-Process Control (IPC) that dictates whether the process advances or requires remediation.

Phase 1: Directed Enrichment of Impurity 1

Rather than extracting trace impurities, we force the synthetic deviation to achieve >40% crude yield of Impurity 1.

  • Preparation: Dissolve 10.0 g of OR-1855 in 100 mL of 1M aqueous HCl. Cool the reactor to 0–5 °C.

  • Stoichiometric Manipulation: Add exactly 0.5 molar equivalents of NaNO2 (dissolved in 20 mL of cold water) dropwise over 30 minutes. Causality: By starving the reaction of nitrite and omitting malononitrile entirely, exactly half of the OR-1855 is diazotized, leaving the other half available to act as the nucleophile.

  • Coupling: Stir the mixture at 5 °C for 2 hours.

  • IPC Check (Self-Validation): Spot the reaction mixture on starch-iodide paper.

    • Pass: No color change (nitrite fully consumed). Proceed to step 5.

    • Fail: Blue/black color appears. Add 0.1 g of sulfamic acid to quench residual diazonium, then re-test.

  • Precipitation: Adjust the pH to 7.0 using 1M NaOH. The triazene dimer will precipitate as a crude yellow solid. Filter and wash with cold water.

Phase 2: Preparative HPLC Purification

The crude triazene dimer requires high-resolution purification. We utilize Formic Acid instead of Trifluoroacetic Acid (TFA) in the mobile phase. Causality: TFA causes severe ion suppression in mass spectrometry and its residual acidity can degrade the acid-sensitive triazene linkage during lyophilization. Formic acid provides necessary peak symmetry while remaining fully volatile and mild.

  • Sample Prep: Dissolve 2.0 g of crude precipitate in 20 mL of Dimethylformamide (DMF).

  • Column: C18 Preparative Column (250 mm × 50 mm, 10 µm).

  • Detection: UV at 280 nm (targeting the conjugated pyridazinone system) with MS-triggered fraction collection.

Phase 3: Fraction Analysis and Lyophilization
  • IPC Check (Self-Validation): Analyze each collected fraction via UPLC-MS.

    • Pass: Chromatographic purity ≥ 99.0%. Pool fractions.

    • Fail: Purity < 99.0%. Route fraction back to Phase 2 for re-purification.

  • Lyophilization: Freeze the pooled, validated fractions at -80 °C and lyophilize at < 0.1 mbar for 48 hours to yield the certified reference standard.

Workflow Step1 Directed Enrichment Step2 Precipitation & Filtration Step1->Step2 Step3 Preparative HPLC (C18, ACN/H2O) Step2->Step3 Step4 Fraction Analysis (UPLC-MS >99%) Step3->Step4 Step5 Lyophilization Step4->Step5 Step6 Certified Reference Standard Step5->Step6

Fig 2: Self-validating workflow for the isolation and purification of Impurity 1.

Quantitative Data Summaries

The following tables summarize the validated parameters for the chromatographic isolation and the final analytical certification of the generated reference standard.

Table 1: Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (Acetonitrile)
0.050.090%10%
5.050.090%10%
25.050.040%60%
30.050.010%90%
35.050.090%10%

Table 2: Analytical Characterization Summary for Impurity 1

Analytical ParameterTarget SpecificationObserved Result (Post-Lyophilization)
Appearance Yellow to orange powderYellow crystalline powder
Molecular Formula C₂₂H₂₃N₇O₂C₂₂H₂₃N₇O₂
Exact Mass[M+H]⁺ 418.1986 Da418.1982 Da (HRMS)
Chromatographic Purity ≥ 99.0% (UPLC-UV)99.6%
Identity Confirmation Conforms to structureConfirmed via ¹H-NMR and ¹³C-NMR

References

  • Robertson, I. M., et al. "Reversible Covalent Binding to Cardiac Troponin C by the Ca2+-Sensitizer Levosimendan." Biochemistry, ACS Publications. Available at:[Link]

Method

Forced degradation studies of Levosimendan to identify potential impurities.

Application Note & Protocol Topic: A Comprehensive Guide to Forced Degradation Studies of Levosimendan for Impurity Profiling and Stability-Indicating Method Development Audience: Researchers, Scientists, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Comprehensive Guide to Forced Degradation Studies of Levosimendan for Impurity Profiling and Stability-Indicating Method Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework and step-by-step protocols for conducting forced degradation studies on Levosimendan, a calcium-sensitizing agent used in the treatment of acute decompensated heart failure. In compliance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), these studies are fundamental to identifying potential degradation products, elucidating degradation pathways, and developing validated stability-indicating analytical methods.[1][2] This guide details protocols for subjecting Levosimendan to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. It further outlines a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the parent drug from its potential impurities. The insights gained from these studies are critical for ensuring the safety, efficacy, and quality of Levosimendan drug substances and products.

Scientific Rationale & Strategic Importance

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance or product under conditions more severe than those used in long-term stability testing.[3] The primary objectives, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines, are threefold:[4]

  • Pathway Elucidation: To identify the likely degradation products that could form under various environmental stressors, thereby establishing the intrinsic stability of the drug molecule.[3]

  • Impurity Identification: To generate and subsequently isolate and characterize impurities that may not be present in significant quantities under normal storage conditions but could impact the drug's safety and efficacy.

  • Method Validation: To develop and validate a "stability-indicating" analytical method. Such a method must be capable of accurately measuring the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or other potential impurities.[1][5]

Levosimendan is known to be a relatively stable compound under thermal and photolytic conditions but shows significant lability to acid, base, and oxidative stress.[6][7] Therefore, a systematic investigation under these specific conditions is paramount for a comprehensive stability profile. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect major degradation products without leading to complex secondary degradation that may not be relevant to real-world storage.[1]

Overall Experimental Workflow

The process begins with subjecting the Levosimendan API to a panel of stress conditions. Following exposure, the stressed samples are neutralized and diluted for analysis by a pre-validated stability-indicating HPLC method, alongside an unstressed control sample to determine the extent of degradation.

G cluster_stress Stress Condition Application cluster_analysis Analysis Phase API Levosimendan API Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) API->Acid Expose API to stress Base Base Hydrolysis (e.g., 1N NaOH, 60°C) API->Base Expose API to stress Oxidative Oxidation (e.g., 10% H2O2, RT) API->Oxidative Expose API to stress Thermal Thermal Stress (e.g., 100°C, Solid State) API->Thermal Expose API to stress Photo Photolytic Stress (Solid & Solution) API->Photo Expose API to stress Neutralize Sample Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV Analysis Neutralize->HPLC Data Data Analysis: - % Degradation - Impurity Profile - Peak Purity HPLC->Data Characterize Impurity Characterization (LC-MS, NMR) Data->Characterize If novel impurities are detected

Caption: High-level workflow for Levosimendan forced degradation studies.

Materials, Reagents, and Equipment

  • API: Levosimendan reference standard

  • Reagents:

    • Hydrochloric Acid (HCl), 1N solution

    • Sodium Hydroxide (NaOH), 1N solution

    • Hydrogen Peroxide (H₂O₂), 30% solution

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Water, HPLC grade or Milli-Q

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector

    • Analytical balance

    • pH meter

    • Water bath or heating block

    • Hot air oven

    • Photostability chamber (compliant with ICH Q1B options)[8]

    • Volumetric flasks, pipettes, and vials

    • Ultrasonic bath

Detailed Experimental Protocols

Initial Sample Preparation: Prepare a stock solution of Levosimendan at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This stock will be used for the hydrolytic and oxidative studies.

Protocol 1: Acidic Hydrolysis

Causality: This test simulates the effect of low pH environments on the drug, which can catalyze hydrolysis reactions. The elevated temperature accelerates the degradation process.

  • Transfer 5 mL of the Levosimendan stock solution (1 mg/mL) into a round-bottom flask.

  • Add 5 mL of 1N HCl to the flask.

  • Reflux the mixture in a water bath set to 60°C.[6]

  • Withdraw aliquots at specific time points (e.g., 2, 4, 6, 8, and 10 hours).

  • Immediately cool the aliquot and neutralize it with an equivalent volume and concentration of NaOH (e.g., 1 mL of sample with 1 mL of 1N NaOH) to a pH of ~7.0.

  • Dilute the neutralized sample with the mobile phase diluent to a final target concentration of approximately 100 µg/mL for HPLC analysis.

  • Analyze alongside an unstressed control sample (prepared by diluting the stock solution to the same final concentration).

Protocol 2: Basic Hydrolysis

Causality: This test assesses the drug's susceptibility to base-catalyzed hydrolysis, which often targets ester, amide, or imide functional groups.

  • Transfer 5 mL of the Levosimendan stock solution (1 mg/mL) into a flask.

  • Add 5 mL of 1N NaOH to the flask.

  • Reflux the mixture in a water bath set to 60°C.[6]

  • Withdraw aliquots at various time points as described for the acid hydrolysis study.

  • Immediately cool the aliquot and neutralize it with an equivalent volume and concentration of HCl (e.g., 1 mL of sample with 1 mL of 1N HCl) to a pH of ~7.0.

  • Dilute the neutralized sample with the mobile phase diluent to a final concentration of 100 µg/mL.

  • Analyze alongside the unstressed control.

Protocol 3: Oxidative Degradation

Causality: Oxidation is a common degradation pathway. Using H₂O₂ simulates the effect of potential oxidizing agents or radical species.

  • Transfer 5 mL of the Levosimendan stock solution (1 mg/mL) into a flask.

  • Add 5 mL of 10% H₂O₂.[6]

  • Keep the mixture at room temperature, protected from light.

  • Monitor the reaction by taking aliquots at several time points (e.g., 8, 24, and 48 hours), as oxidative degradation can be slower.

  • Dilute the sample directly with the mobile phase diluent to a final concentration of 100 µg/mL for analysis. No neutralization is typically required.

  • Analyze alongside the unstressed control.

Protocol 4: Thermal Degradation

Causality: This study evaluates the stability of the solid-state drug at elevated temperatures, which is critical for determining storage and shipping conditions.

  • Weigh a small amount of Levosimendan API (e.g., 10-20 mg) into a clean, dry glass vial, spreading it into a thin layer.

  • Place the open vial in a hot air oven maintained at 100°C for 48 hours.[9]

  • After the exposure period, allow the sample to cool to room temperature.

  • Weigh the sample accurately, dissolve it in the diluent, and dilute to a final concentration of 100 µg/mL for analysis.

  • Compare the result against an unstressed solid sample stored at room temperature and prepared for analysis at the same time.

Protocol 5: Photolytic Degradation

Causality: As per ICH Q1B guidelines, this test is essential to determine if the drug is light-sensitive, which dictates packaging requirements (e.g., amber vials, opaque cartons).[4][8]

  • Solid-State: Spread a thin layer of Levosimendan API in a chemically inert, transparent container.

  • Solution-State: Prepare a 100 µg/mL solution of Levosimendan in the mobile phase diluent.

  • Place the samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber to act as a dark control.

  • After exposure, prepare the solid sample for analysis by dissolving and diluting it to 100 µg/mL. The solution sample can be analyzed directly.

  • Analyze all samples (exposed, dark control, and unstressed control) by HPLC.

Stability-Indicating Analytical Methodology (HPLC)

A robust, stability-indicating method is crucial for separating Levosimendan from its degradation products. The following method is adapted from published literature.[5][9][10][11]

ParameterCondition
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient may be required to resolve all impurities. Start with a high aqueous percentage and gradually increase the organic phase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 375 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Self-Validation Check: The method's suitability must be confirmed before analysis. System suitability parameters should include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), theoretical plates (>2000), and tailing factor (<2.0) for the Levosimendan peak.

Anticipated Results & Degradation Pathways

Based on published data, Levosimendan exhibits distinct degradation patterns under different stress conditions.[6][10][12]

Summary of Forced Degradation Results

Stress Condition% Degradation (Approx.)Major Degradation Products (DPs) Identified
Acid (1N HCl, 60°C, 10h) ~15%DP-1: (R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl)phenyl)hydrazono)-2-cyanoacetic acid[6]
Base (1N NaOH, 60°C, 10h) ~10%DP-2 & DP-3: (R,E)-2-amino-N'-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoaceto hydrazonoyl cyanide & (R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one[6]
Oxidative (10% H₂O₂, RT, 48h) ~24%DP-2 & DP-3: Same as base degradation, but in different ratios.[6]
Thermal (100°C, 48h) < 1%No significant degradation observed.[6][9]
Photolytic (ICH Q1B) < 1%No significant degradation observed.[6][13]
Degradation Pathways

The identified degradation products suggest specific chemical transformations.

G cluster_pathways Levosimendan Degradation Pathways LS Levosimendan DP1 DP-1 (Acidic Hydrolysis) Ring opening & Cyano -> Acid LS->DP1  Acid (H⁺/H₂O)   DP2 DP-2 (Base/Oxidative) Cyano -> Amide LS->DP2  Base (OH⁻) or Oxidizing Agent   DP3 DP-3 (Base/Oxidative) Aryl-N bond cleavage LS->DP3  Base (OH⁻) or Oxidizing Agent  

Caption: Simplified degradation pathways of Levosimendan under stress.

  • Acidic Condition: The primary degradation involves hydrolysis of a cyano group into a carboxylic acid and, more significantly, the hydrolytic cleavage of the N-N bond within the dihydropyridazinone ring, leading to the formation of DP-1.[6][10]

  • Basic and Oxidative Conditions: Under these conditions, two main products are formed. DP-2 results from the hydrolysis of one of the cyano groups into an amide. DP-3 is a more significant structural change, resulting from the cleavage of the bond between the phenyl ring and the hydrazone nitrogen.[6]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on Levosimendan. By following these methodologies, researchers can effectively probe the stability of the molecule, identify potential impurities, and generate the necessary data to develop and validate a robust, stability-indicating HPLC method. The findings confirm that Levosimendan is susceptible to degradation under hydrolytic (acidic, basic) and oxidative conditions, while remaining stable to thermal and photolytic stress. This information is indispensable for formulation development, packaging selection, and regulatory submissions, ultimately ensuring the delivery of a safe and effective pharmaceutical product.

References

  • Papadimitriou, L., et al. (2021). Levosimendan in Critical Illness: A Literature Review. Journal of Clinical Medicine, 10(9), 1856. [Link]

  • Annarapu, S., et al. (2019). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 174, 534-543. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Annarapu, S., et al. (2019). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. Figshare. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Papp, Z., et al. (2019). Use of levosimendan in acute and advanced heart failure. Therapeutics and Clinical Risk Management, 15, 795–808. [Link]

  • Annarapu, S., et al. (2018). Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR. ResearchGate. [Link]

  • Schumacher, C., et al. (2023). The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses. International Journal of Molecular Sciences, 24(6), 5609. [Link]

  • Annarapu, S., et al. (2019). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. ResearchGate. [Link]

  • Seshachalam, V., & Haribabu, B. (2018). Development and validation of analytical methods for estimation of levosimendan in injectable dosage form. ResearchGate. [Link]

  • Taylor & Francis Online. (2019). Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. Taylor & Francis Online. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Lehtonen, L. (n.d.). Metabolism of levosimendan. ResearchGate. [Link]

  • Deranged Physiology. (2024). Levosimendan. Deranged Physiology. [Link]

  • Seshachalam, V., & Haribabu, B. (2012). Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form. Research Journal of Pharmacy and Technology. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Singamsetti, J., et al. (2020). A Rapid Stability Indicating UPLC Method for the Estimation of Impurities in Levosimendan Bulk and its Pharmaceutical Dosage Forms. Journal of Applicable Chemistry, 9(1), 47-58. [Link]

  • Grossini, E., et al. (2024). Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass. Frontiers in Pharmacology, 15. [Link]

  • Google Patents. (2015). CN104478809A - Levosimendan impurity and preparation and detection methods thereof.
  • Li, H., et al. (2008). [Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method]. Se Pu, 26(5), 582-587. [Link]

  • European Journal of Hospital Pharmacy. (2013). PP-035 Stability studies with levosimendan syringes. EJHP. [Link]

  • Seshachalam, V., & Haribabu, B. (2012). Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form. Research Journal of Pharmacy and Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Levosimendan HPLC Impurity Analysis

Welcome to the Analytical Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for Levosimendan.

Levosimendan is a potent inodilator used in the management of congestive heart failure. During impurity profiling, achieving a perfectly symmetrical peak for the active pharmaceutical ingredient (API) is critical. Peak tailing of the main Levosimendan peak can easily mask closely eluting degradation products (such as OR-1855 and OR-1896) or synthetic intermediates, compromising method specificity and regulatory compliance[1].

Part 1: The Chemistry of Peak Tailing in Levosimendan

Why does Levosimendan exhibit peak tailing?

Peak tailing in reversed-phase HPLC occurs when there is more than one mechanism of analyte retention. While the primary mechanism is hydrophobic partitioning, secondary interactions often distort the peak shape[2].

Levosimendan possesses a highly conjugated structure containing a tetrahydropyridazinone ring and a malononitrile moiety. The electron-rich nitrogen atoms within these functional groups act as Lewis bases. Standard silica-based HPLC columns contain residual silanol groups (-Si-OH). When the mobile phase pH exceeds 3.0, these silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻)[3].

The basic nitrogen atoms in Levosimendan undergo secondary ion-exchange interactions with these silanoate ions. Because this secondary interaction is slower to equilibrate than the primary hydrophobic retention, the analyte molecules desorb at varying rates, causing the characteristic "tail" at the trailing edge of the peak[3].

G Start HPLC Peak Tailing (Asymmetry Factor > 1.5) CheckAll Are all peaks tailing (including impurities)? Start->CheckAll YesAll Yes CheckAll->YesAll NoMain No, mainly Levosimendan CheckAll->NoMain Hardware Hardware / Physical Issue Check for column void or PEEK fitting slippage YesAll->Hardware Chemistry Chemical Interaction Silanol activity or metal chelation NoMain->Chemistry Action1 Flush column / Replace frit Minimize extra-column volume Hardware->Action1 Action2 Lower pH (e.g., 0.1% TFA) Use end-capped C18 column Chemistry->Action2

Diagnostic logic tree for isolating HPLC peak tailing causes.

Part 2: Step-by-Step Troubleshooting & Method Optimization

To establish a self-validating, robust method, the chromatographic conditions must actively suppress secondary interactions. The following protocol utilizes pH control and advanced stationary phase chemistry to ensure an Asymmetry Factor ( As​ ) of < 1.5.

Step-by-Step Methodology: Optimized Levosimendan Impurity Profiling

Step 1: Mobile Phase Preparation & pH Control

  • Measure 400 mL of HPLC-grade Acetonitrile.

  • Measure 100 mL of ultra-pure water (18.2 MΩ·cm).

  • Measure 500 mL of 0.1% Trifluoroacetic acid (TFA) in water.

  • Mix thoroughly to achieve a final ratio of 40:10:50 (v/v/v) Acetonitrile:Water:0.1% TFA[4].

  • Degas the mixture using vacuum filtration (0.22 µm PTFE membrane) or an inline ultrasonic degasser. Causality Check: The 0.1% TFA lowers the mobile phase pH to ~3.0, driving the silanol equilibrium back to the neutral, protonated state (-Si-OH), thereby shutting down the ion-exchange pathway[3]. TFA also acts as an ion-pairing reagent, dynamically coating any remaining active sites.

Step 2: System Setup and Equilibration

  • Install a highly deactivated, end-capped column, such as the Phenomenex Gemini C18 (250 × 4.6 mm, 5 µm)[4].

  • Set the column oven temperature to 25°C to stabilize column bed dynamics.

  • Purge the system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (typically 10-15 column volumes).

Step 3: Sample Preparation

  • Accurately weigh 10 mg of Levosimendan bulk drug or formulation.

  • Dissolve the sample strictly in the initial mobile phase to achieve a concentration of 10-15 µg/mL[4].

  • Filter the sample through a 0.22 µm syringe filter to remove particulates. Causality Check: Dissolving the sample in the mobile phase prevents sample solvent mismatch. Injecting a sample in a solvent stronger than the mobile phase causes the analyte to travel rapidly down the column before partitioning properly, leading to distorted peaks (fronting or tailing).

Step 4: Chromatographic Execution & Validation

  • Inject 10-20 µL of the sample.

  • Monitor the eluent using a UV/PDA detector set to 375 nm[4].

  • Calculate the USP tailing factor ( As​ ) at 5% peak height. A value < 1.5 validates the suppression of secondary interactions[2].

Workflow Step1 1. Mobile Phase Prep Mix ACN:H2O:0.1% TFA (40:10:50 v/v/v) Step2 2. Column Equilibration Gemini C18 (250x4.6mm) Flow: 1.0 mL/min Step1->Step2 Step3 3. Sample Injection Levosimendan + Impurities Step2->Step3 Step4 4. UV Detection Monitor at 375 nm Assess Asymmetry (As) Step3->Step4

Standardized HPLC workflow for Levosimendan impurity profiling.

Part 3: Quantitative Data & Method Parameters

The table below summarizes the optimized chromatographic parameters required to eliminate peak tailing during Levosimendan analysis, along with the mechanistic rationale for each choice.

ParameterOptimized ValueMechanistic Rationale
Column Phenomenex Gemini C18 (250 × 4.6 mm, 5 µm)Highly deactivated and end-capped to prevent secondary silanol interactions[4].
Mobile Phase Acetonitrile : Water : 0.1% TFA (40:10:50 v/v/v)0.1% TFA maintains pH ~3.0, fully protonating residual silanols to neutralize ion-exchange sites[4].
Flow Rate 1.0 mL/minProvides optimal linear velocity for mass transfer in 5 µm porous particles.
Detection Wavelength 375 nmCorresponds to the maximum UV absorbance for Levosimendan, avoiding baseline noise from TFA[5].
Sample Solvent Mobile Phase (or weaker)Prevents sample solvent mismatch, which can cause peak fronting or tailing.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does tailing persist even after lowering the mobile phase pH to 3.0 and using an end-capped column? A: If chemical adjustments fail, the root cause is likely physical. Slippage of PEEK finger-tight fittings can create a dead volume (extra-column volume) between the tubing and the column frit. This dead volume acts as a miniature mixing chamber, distorting the peak shape[6]. Alternatively, a void at the head of the column or a partially blocked inlet frit causes uneven flow distribution. If this is the case, all peaks in the chromatogram (including neutral impurities) will exhibit tailing[2]. Action: Run a system suitability test with a neutral marker (e.g., toluene). If it tails, replace the inlet frit, reseat the PEEK fittings, or replace the column.

Q2: Can metal chelation cause Levosimendan peak tailing? A: Yes. Levosimendan contains electron-rich nitrogen and oxygen atoms that can chelate trace heavy metals (such as Iron or Nickel) present in lower-quality silica matrices or aging stainless steel hardware. Action: Ensure you are using high-purity Type B silica columns (which have ultra-low metal content). If hardware chelation is suspected, passivate the HPLC system with nitric acid or flush with a chelating agent like EDTA prior to analysis.

Q3: How do I differentiate between column degradation and sample overloading? A: Column overload (injecting too much analyte mass) leads to tailing due to the saturation of faster-equilibrating retention sites, forcing the remaining molecules to interact with slower sites. Action: Dilute your sample by 50% and reinject. If the peak symmetry significantly improves, the issue was mass overload. If the peak shape remains poor, the column stationary phase may be degrading (loss of end-capping over time), exposing active silanols[6].

References

  • Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form Source: Research Journal of Pharmacy and Technology URL:4

  • Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method Source: PubMed (nih.gov) URL:1

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:6

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL:

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:3

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:2

Sources

Troubleshooting

Levosimendan Impurity 1 Analytical Support Center: Troubleshooting Sensitivity &amp; Limit of Detection

Welcome to the Technical Support Center for the analytical profiling of Levosimendan Impurity 1 (commonly characterized as an amide or triazene degradation product). Achieving ultra-low Limit of Detection (LOD) and Limit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical profiling of Levosimendan Impurity 1 (commonly characterized as an amide or triazene degradation product). Achieving ultra-low Limit of Detection (LOD) and Limit of Quantification (LOQ) for this specific impurity is a critical bottleneck in stability testing and pharmacokinetic profiling[1][2].

This guide provides researchers and analytical scientists with field-proven troubleshooting strategies, self-validating methodologies, and mechanistic insights to break through sensitivity barriers in LC-MS/MS workflows.

Section 1: Troubleshooting FAQs (Chromatographic Resolution & Sensitivity)

Q1: Why am I experiencing severe signal suppression and poor LOD for Levosimendan Impurity 1 in my LC-MS/MS setup? A1: If your method was transferred directly from a standard pharmacopeial HPLC-UV protocol, it likely uses Trifluoroacetic Acid (TFA) as a mobile phase additive[1]. While TFA provides excellent ion-pairing and sharp chromatographic peaks for basic impurities in UV detection, it drastically suppresses Electrospray Ionization (ESI) efficiency in mass spectrometry. TFA strongly binds to the protonated analyte, preventing it from transitioning into the gas phase during droplet desolvation. Causality & Solution: Replace TFA with volatile, MS-friendly modifiers such as 0.1% Formic Acid or 2–5 mM Ammonium Acetate[3][4]. This shift alone eliminates the ion-pairing suppression effect, improving the LOD from the µg/mL range down to sub-ng/mL levels[4][5].

Q2: How does mobile phase pH affect the sensitivity of Levosimendan Impurity 1? A2: Levosimendan has a pKa of approximately 6.26[6]. Impurity 1 also exhibits highly pH-dependent ionization[1][2]. For optimal sensitivity in LC-MS/MS, the analyte must be driven entirely into a single ionization state. Operating at a pH near the pKa results in a split population of ionized and unionized molecules, which dilutes the MS signal across multiple species. Causality & Solution: For positive ESI mode (monitoring the [M+H]+ transition), adjust the mobile phase pH to at least 2 units below the pKa (e.g., pH 3.0–4.0 using Formic Acid)[1][4]. This ensures complete protonation, maximizing the signal-to-noise (S/N) ratio.

Q3: What is the most effective sample preparation to reduce matrix effects while maintaining high recovery? A3: Simple protein precipitation (PPT) using methanol or acetonitrile often fails to remove endogenous phospholipids. These lipids co-elute with Levosimendan impurities and compete for charge on the ESI droplet surface, causing matrix-induced ion suppression[7]. Causality & Solution: Implement Liquid-Liquid Extraction (LLE) using a non-polar solvent like ethyl acetate[4][8]. LLE effectively separates the relatively lipophilic Levosimendan and its degradation products from polar matrix components, significantly lowering the LOQ to ~1.0 nM (or <0.3 ng/mL)[4].

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)

To guarantee trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps to ensure that matrix effects and ionization efficiency are continuously monitored.

Protocol: Ultra-Sensitive LC-ESI-MS/MS Method for Impurity 1

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Aliquot 300 µL of the sample (plasma or degraded API solution) into a clean microcentrifuge tube[4].

  • Self-Validation Check: Add a stable isotope-labeled internal standard (e.g., 13C6​ -labeled Levosimendan analog) to the sample. This acts as a self-validating tracker for extraction recovery and matrix suppression[4].

  • Add 1 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to partition the impurity into the organic layer[8].

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Mobile Phase A (5 mM Ammonium Acetate with 0.1% Formic Acid)[3].

Step 2: Chromatographic Separation

  • Column Selection: Use a short C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to minimize on-column diffusion and sharpen peaks[2][4].

  • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid[3].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3].

  • Gradient: Run a steep gradient from 10% B to 90% B over 5 minutes to ensure rapid elution and minimal band broadening[3].

Step 3: MS/MS Optimization & System Suitability

  • Ionization: Operate the mass spectrometer in Positive ESI mode.

  • Self-Validation Check (Phospholipid Monitoring): Inject a blank matrix sample processed via the LLE method. Monitor the in-source phospholipid transition ( m/z 184 184). If a massive peak appears at the retention time of Impurity 1, your LLE wash steps must be optimized further to prevent ion suppression.

Section 3: Quantitative Data Summaries

The table below summarizes the expected sensitivity gains when transitioning from traditional pharmacopeial methods to optimized LC-MS/MS workflows.

Analytical MethodMobile Phase ModifierSample PreparationTypical LOD for Levosimendan ImpuritiesPrimary Limitation / Observation
HPLC-UV 0.1% TFADirect Injection / Dilution~0.1 µg/mLInsufficient sensitivity for trace degradation products[1].
LC-MS/MS (Sub-optimal) 0.1% TFAProtein Precipitation (PPT)~5–10 ng/mLSevere ESI signal suppression and phospholipid matrix effects[7].
Optimized LC-ESI-MS/MS 5 mM NH₄OAc / 0.1% Formic AcidLiquid-Liquid Extraction (LLE)< 0.3 ng/mL (0.0003 µg/mL) Requires strict pH control to maintain a single ionization state[4][5].

Section 4: Visual Workflows

G Start HPLC-UV Method (0.1% TFA) Issue Ion Suppression in MS (Poor LOD) Start->Issue Transfer to MS Mod1 Mobile Phase Update: Formic Acid / NH4OAc Issue->Mod1 Mitigate Additive Effect Mod2 Sample Prep Update: Liquid-Liquid Extraction Issue->Mod2 Mitigate Matrix Effect Opt Optimized LC-ESI-MS/MS (LOD < 0.3 ng/mL) Mod1->Opt Enhance Ionization Mod2->Opt Remove Phospholipids

Workflow for optimizing LC-MS/MS sensitivity by mitigating ion suppression and matrix effects.

Pathway API Levosimendan API (pKa ~6.26) Deg Stress Conditions (Hydrolysis/Oxidation) API->Deg Degradation Imp Impurity 1 (Amide/Triazene) Deg->Imp Formation ESI Positive ESI (pH < 4.0 Buffer) Imp->ESI Protonation Sig High S/N Ratio ([M+H]+ Detection) ESI->Sig MS/MS Analysis

Mechanistic pathway from Levosimendan degradation to optimized ESI-MS detection of Impurity 1.

References

  • Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR. ResearchGate / Journal of Liquid Chromatography & Related Technologies.[Link]

  • Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients. PubMed Central (PMC) / Pharmaceutics.[Link]

  • Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method. ResearchGate.[Link]

  • Full Paper - Journal of Applicable Chemistry (LOD/LOQ Determination). Journal of Applicable Chemistry.[Link]

  • Improved formulations of Levosimendan for intravenous administration as infusion or injection and of infusion concentrate.
  • Monitoring of Levosimendan Administration in Patients with Pulmonary Hypertension Undergoing Cardiac Surgery. MDPI.[Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for Levosimendan Impurities

Welcome to the technical support center for analytical method development focused on Levosimendan and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for analytical method development focused on Levosimendan and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this potent calcium sensitizer. Here, we provide field-proven insights and troubleshooting strategies to ensure the development of robust and reliable analytical methods.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to tackling the specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: Why am I observing poor resolution between Levosimendan and its known impurities, particularly the degradation products?

A1: The Challenge of Co-elution

Poor resolution is a frequent hurdle in the analysis of Levosimendan, primarily due to the structural similarity between the parent drug and its impurities.[1] Co-elution can compromise the accuracy and sensitivity of your method.[1] Let's break down the common causes and solutions.

Underlying Causes & Solutions:

  • Inadequate Mobile Phase Composition: The choice of organic solvent, aqueous phase pH, and buffer type significantly impacts selectivity. Levosimendan and its impurities have different pKa values, and a suboptimal mobile phase pH can lead to peak tailing and co-elution.[2][3]

    • Troubleshooting Steps:

      • pH Adjustment: The pH of the mobile phase should be carefully controlled. For a C18 column, a mobile phase with a pH around 3.0, often achieved with 0.1% trifluoroacetic acid (TFA), has been shown to be effective.[4][5] Experiment with small, deliberate variations in pH (e.g., ±0.2 units) to see the effect on resolution.

      • Organic Modifier: While acetonitrile is commonly used, switching to or experimenting with different ratios of methanol can alter the selectivity of the separation.[6]

      • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks.[7] For an existing gradient, adjust the slope of the gradient, especially during the elution of the critical pair. A shallower gradient will provide more time for the components to separate.

  • Suboptimal Stationary Phase: Not all C18 columns are created equal.[8] Differences in end-capping, silica purity, and pore size can lead to variations in retention and selectivity.

    • Troubleshooting Steps:

      • Column Screening: If possible, screen a few different C18 columns from various manufacturers. Look for columns with different properties (e.g., high-density bonding, polar end-capping).

      • Alternative Chemistry: Consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds like Levosimendan and its impurities.

Data Presentation: Example HPLC Conditions for Levosimendan Impurity Analysis

ParameterCondition 1[5]Condition 2[7]
Column Phenomenex Gemini C18 (250x4.6 mm, 5 µm)Acquity UPLC BEH C18 (100x2.1 mm, 1.7 µm)
Mobile Phase A 0.1% TFA in Water0.05% TFA in Water
Mobile Phase B Acetonitrile0.05% TFA in Acetonitrile
Elution Isocratic (ACN:Water:TFA - 40:10:50 v/v/v)Gradient
Flow Rate 1.0 mL/min0.3 mL/min
Detection 375 nm220 nm

Experimental Workflow: Troubleshooting Poor Resolution

G start Poor Resolution Observed check_mobile_phase Is the mobile phase pH optimized? start->check_mobile_phase adjust_ph Adjust pH (e.g., ±0.2 units) check_mobile_phase->adjust_ph No check_gradient Is a gradient being used? check_mobile_phase->check_gradient Yes adjust_ph->check_gradient implement_gradient Switch to a gradient elution check_gradient->implement_gradient No optimize_gradient Optimize gradient slope check_gradient->optimize_gradient Yes implement_gradient->optimize_gradient check_column Is the column chemistry suitable? optimize_gradient->check_column screen_columns Screen different C18 columns check_column->screen_columns No resolution_achieved Resolution Achieved check_column->resolution_achieved Yes try_alt_chem Try alternative stationary phase (e.g., Phenyl-Hexyl) screen_columns->try_alt_chem try_alt_chem->resolution_achieved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Q2: My forced degradation study shows no significant degradation of Levosimendan under certain stress conditions. Is this normal?

A2: Understanding Levosimendan's Stability Profile

Yes, this is not unusual. Levosimendan is reported to be relatively stable under thermal and photolytic conditions.[9][10][11] The purpose of a forced degradation study, as outlined in the ICH guidelines, is to understand the degradation pathways and to ensure the analytical method is stability-indicating.[5][10][11]

Key Considerations for Forced Degradation:

  • Stress Conditions: Levosimendan shows significant degradation under acidic, basic, and oxidative conditions.[10][12] If your study is not showing degradation, you may need to increase the severity of the stress conditions (e.g., increase the concentration of the acid/base, extend the exposure time, or increase the temperature).

  • Stability-Indicating Method: The primary goal is to demonstrate that your method can separate the degradation products from the parent drug.[5] Even if degradation is minimal, you should be able to show that any potential degradants would be resolved.

  • Degradation Products: Under acidic conditions, a novel degradant (DP-1) has been identified.[10][11] In basic and peroxide conditions, known impurities (DP-2 and DP-3) are observed.[10][11] Your method should be able to detect these.

Experimental Protocol: Forced Degradation of Levosimendan

  • Preparation: Prepare a stock solution of Levosimendan in a suitable diluent (e.g., 50:50 water:acetonitrile).[7]

  • Acid Hydrolysis: Treat the drug solution with 1N HCl and reflux at 60°C for up to 10 hours.[12]

  • Base Hydrolysis: Treat the drug solution with 1N NaOH and reflux at 60°C for up to 10 hours.[12]

  • Oxidative Degradation: Treat the drug solution with 10% H2O2 at room temperature for up to 48 hours.[12]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, using your developed HPLC/UPLC method. Ensure the peak purity of Levosimendan is assessed using a PDA detector to confirm no co-eluting peaks.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the analytical method development for Levosimendan impurities.

Q1: What are the primary metabolites of Levosimendan, and do I need to monitor them in my impurity profiling?

A1: Levosimendan is metabolized in the body to form two major metabolites: OR-1855 (an amino-phenolpyridazinone) and the pharmacologically active OR-1896 (the acetylated form of OR-1855).[13][14] While these are metabolites and not typically process-related impurities in the drug substance, they are crucial to monitor in bioanalytical methods for pharmacokinetic studies.[15][16] For routine quality control of the drug substance, the focus is on process-related impurities and degradation products.[17][18] However, having a method that can separate these metabolites can be beneficial for comprehensive stability studies.

Q2: How do I identify and characterize an unknown impurity peak in my chromatogram?

A2: The identification and characterization of unknown impurities is a multi-step process that requires advanced analytical techniques.

Logical Relationship: Impurity Identification Workflow

G start Unknown Peak Detected lc_ms LC-MS/MS Analysis start->lc_ms propose_structure Propose Structure based on m/z and Fragmentation lc_ms->propose_structure isolate_impurity Isolate Impurity (Prep-HPLC) propose_structure->isolate_impurity nmr_ftir Structural Elucidation (NMR, FT-IR) isolate_impurity->nmr_ftir confirm_structure Confirm Structure nmr_ftir->confirm_structure final_characterization Final Characterization confirm_structure->final_characterization

Caption: General workflow for the identification and characterization of an unknown impurity.

Step-by-Step Guide:

  • LC-MS/MS Analysis: The first step is to use a mass spectrometer coupled with your LC system to determine the mass-to-charge ratio (m/z) of the unknown impurity.[9] This provides the molecular weight. Tandem MS (MS/MS) will provide fragmentation data, which can give clues about the structure of the molecule.[19]

  • Propose a Structure: Based on the molecular weight and fragmentation pattern, and considering the structure of Levosimendan and the stress conditions applied, you can propose a potential structure for the impurity.[6]

  • Isolation: To confirm the structure, the impurity needs to be isolated in a sufficient quantity and purity. This is typically done using preparative HPLC.[10][20]

  • Spectroscopic Analysis: The isolated impurity is then subjected to further spectroscopic analysis, most importantly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, etc.), to definitively elucidate its structure.[6][9] Fourier-Transform Infrared (FT-IR) spectroscopy can provide additional information about the functional groups present.[9]

Q3: What are the key validation parameters I need to consider for a Levosimendan impurity method according to ICH guidelines?

A3: Method validation is a critical step to ensure that your analytical procedure is suitable for its intended purpose.[2] According to ICH Q2(R1)/Q2(R2) guidelines, the key parameters for an impurity method are:[21][22][23]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies and analysis of blank and placebo samples.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples spiked with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[5]

References

  • Development and validation of analytical methods for estimation of levosimendan in injectable dosage form - ResearchGate. [Link]

  • Challenges in HPLC Method Development for Impurity Identification - SynThink. [Link]

  • Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form - Research Journal of Pharmacy and Technology. [Link]

  • The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - MDPI. [Link]

  • Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR - Taylor & Francis. [Link]

  • Metabolism of levosimendan. Levosimendan is eliminated mainly as... - ResearchGate. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. [Link]

  • Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR | Request PDF - ResearchGate. [Link]

  • (PDF) Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR - ResearchGate. [Link]

  • Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - Frontiers. [Link]

  • Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR - Taylor & Francis. [Link]

  • Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR - Figshare. [Link]

  • Levosimendan in Critical Illness: A Literature Review - PMC. [Link]

  • Full article: Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR - Taylor & Francis. [Link]

  • [Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method] - PubMed. [Link]

  • Levosimendan Impurity 16 | CAS 131741-08-7 - Veeprho. [Link]

  • Full Paper - Journal of Applicable Chemistry. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric Separation Of Levosimendan in Bulk Drug Substances - American Journal of PharmTech Research. [Link]

  • PP-035 Stability studies with levosimendan syringes | Request PDF - ResearchGate. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]

  • Common Mistakes in HPLC Method Development | by Walpitachathurangi | Medium. [Link]

  • Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method | Request PDF - ResearchGate. [Link]

  • Levosimendan Impurities and Related Compound - Veeprho. [Link]

  • Impurity Identification by Peptide Sequencing using 2D-LC MS/MS - Almac. [Link]

  • CN104478809A - Levosimendan impurity and preparation and detection methods thereof - Google P
  • Method Development: a Guide to Basics - Waters Help Center. [Link]

  • Levosimendan-impurities - Pharmaffiliates. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - PMDA. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • WO2008082871A1 - Formulations of levosimendan for parenteral administration - Google P
  • Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form - Research Journal of Pharmacy and Technology. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. [Link]

Sources

Reference Data & Comparative Studies

Validation

Determining the limit of detection (LOD) and limit of quantification (LOQ) for Levosimendan Impurity 1.

Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for trace-level degradants is a critical phase in the analytical lifecycle of any pharmaceutical product. For Levosimendan—a potent calcium sensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for trace-level degradants is a critical phase in the analytical lifecycle of any pharmaceutical product. For Levosimendan—a potent calcium sensitizer and inodilator utilized in the management of acutely decompensated heart failure[1]—profiling its related substances is essential for ensuring both drug efficacy and patient safety.

Levosimendan Impurity 1 (CAS 1643439-59-1, Molecular Formula: C22H23N7O2) is a recognized process-related impurity and degradation product[2][3]. Because of its structural similarities to the parent API, separating and quantifying this impurity at trace levels presents a significant analytical challenge.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various analytical platforms for Impurity 1 analysis. Furthermore, this guide outlines a self-validating, causality-driven experimental protocol for establishing LOD and LOQ in strict compliance with ICH Q2(R1) guidelines[1].

Comparative Analysis of Analytical Platforms

The choice of analytical platform directly dictates the sensitivity boundaries of your method. When analyzing Levosimendan Impurity 1, the detector's baseline noise and the column's resolving power are the primary variables that influence the LOD and LOQ. Below is a field-proven comparison of three standard methodologies.

Analytical PlatformTypical LODTypical LOQDetection MechanismApplication & Causality Notes
HPLC-UV ~0.01 – 0.025 µg/mL~0.03 – 0.075 µg/mLUV at 375 nm / 383 nmStandard Batch Release: Reliable for routine analysis. The larger particle size (typically 5 µm) results in broader peaks, which inherently limits the signal-to-noise ratio and raises the LOQ[4][5].
UPLC-PDA 0.0001 – 0.0003 µg/mL0.0004 – 0.001 µg/mLPhotodiode Array (220 nm)Stability-Indicating Studies: Sub-2 µm stationary phases reduce eddy diffusion, resulting in sharper, taller peaks. This physical causality significantly enhances sensitivity and lowers the LOD/LOQ[6].
LC-MS/MS ~0.00005 µg/mL~0.0001 µg/mLESI (Positive/Negative)Pharmacokinetics & Trace Degradation: Mass spectrometry isolates the specific mass-to-charge ratio of Impurity 1, virtually eliminating matrix interference and background noise, yielding ultra-low limits[7].

Note: Values are aggregated from validated stability-indicating methods and commercial reference standards for Levosimendan and its related impurities[4][5][6][7].

Experimental Protocol: A Self-Validating System for LOD & LOQ

Establishing LOD and LOQ is not merely a statistical extrapolation; it requires a self-validating physical experiment. The most robust method for baseline-resolved chromatographic methods is the Signal-to-Noise (S/N) approach .

The following protocol explains not just what to do, but the causality behind each step to ensure absolute scientific integrity.

Step 1: Preparation of Standard Solutions
  • Action: Dissolve a certified reference standard of Levosimendan Impurity 1 in a highly solubilizing diluent (e.g., 0.05% Trifluoroacetic acid in water/acetonitrile) to create a primary stock solution (e.g., 100 µg/mL)[6].

  • Causality: Complete solvation is critical. If the impurity micro-precipitates, the injected concentration will be lower than the theoretical concentration, leading to artificially inflated (worse) LOD/LOQ values.

Step 2: Serial Dilution and Chromatographic Injection
  • Action: Prepare a rigorous serial dilution ranging from the estimated LOQ up to 150% of the specification limit (typically 0.15% of the test concentration)[6]. Inject these solutions into the UPLC or LC-MS system.

  • Causality: Serial dilution ensures that the detector's response remains linear as it approaches the threshold of baseline noise.

Step 3: Signal-to-Noise (S/N) Calculation
  • Action: Measure the peak height of Impurity 1 against the amplitude of the baseline noise over a blank region of the chromatogram.

    • LOD Determination: Identify the concentration where the S/N ratio is approximately 3:1 [4][6].

    • LOQ Determination: Identify the concentration where the S/N ratio is approximately 10:1 [4][6].

  • Causality: The S/N ratio normalizes the detector's response against the inherent electrical and chemical noise of the system, providing a universal, objective metric for sensitivity regardless of the specific instrument used.

Step 4: The Self-Validation Loop (Precision at LOQ)
  • Action: A theoretical LOQ is scientifically meaningless if it cannot be reproduced. Prepare six individual replicate preparations of Impurity 1 exactly at the established LOQ concentration. Inject all six replicates and calculate the % Relative Standard Deviation (%RSD) of the peak areas[6].

  • Causality: This step proves that the analytical system can consistently quantify the impurity at its lowest limit. To pass validation, the %RSD at the LOQ level must typically be ≤ 5.0% (or ≤ 2.0% depending on internal quality thresholds)[6].

Analytical Workflow Visualization

Below is the logical architecture of the self-validating LOD/LOQ workflow.

Method_Validation S1 Stock Solution Prep (Impurity 1 in Diluent) S2 Serial Dilution (Targeting LOQ/LOD) S1->S2 S3 Chromatographic Run (UPLC/LC-MS) S2->S3 S4 S/N Calculation (Baseline Noise Assessment) S3->S4 LOD LOD Established (S/N ≥ 3:1) S4->LOD Assess Limit of Detection LOQ LOQ Established (S/N ≥ 10:1) S4->LOQ Assess Limit of Quantification Val Self-Validating Step: 6 Replicates at LOQ (%RSD < 5%) LOQ->Val Precision Check

Figure 1: Self-validating workflow for LOD and LOQ determination per ICH Q2(R1) guidelines.

Conclusion

Accurately determining the LOD and LOQ for Levosimendan Impurity 1 requires a deep understanding of chromatographic causality. While traditional HPLC-UV platforms are adequate for standard release testing, transitioning to UPLC-PDA or LC-MS/MS provides the necessary sensitivity for rigorous stability-indicating studies. By strictly adhering to the S/N ratio methodology and enforcing a self-validating precision check at the LOQ, analytical scientists can guarantee their methods are both scientifically sound and fully compliant with global regulatory standards.

References

  • Full Paper - Journal of Applicable Chemistry Source: joac.info URL:[Link]

  • A Validated Chiral HPLC Method for the Enantiomeric Separation Of Levosimendan in Bulk Drug Substances Source: ajptr.com URL:[Link]

  • Development and validation of analytical methods for estimation of levosimendan in injectable dosage form Source: researchgate.net URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Comparative Impurity Profiling of Levosimendan Batches

Introduction & Mechanistic Context Levosimendan, chemically defined as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide, is a potent calcium sensitizer and inodilator utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Levosimendan, chemically defined as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide, is a potent calcium sensitizer and inodilator utilized primarily in the management of acutely decompensated severe chronic heart failure[1]. Ensuring the chemical purity of Levosimendan across different manufacturing and storage batches is not merely a regulatory formality—it is a clinical imperative.

Levosimendan exerts its pharmacological effects via a highly specific dual mechanism: it increases myocardial contractility by binding to cardiac troponin C, and it induces vasodilation by opening ATP-sensitive potassium channels[1]. Structural alterations in the pyridazinone ring or the hydrazonoyl dicyanide moiety—often seen in synthetic impurities or degradation products—can abrogate this binding affinity or lead to off-target toxicity.

MoA Levo Levosimendan TnC Binds to Cardiac Troponin C (Ca2+ dependent) Levo->TnC KATP Opens ATP-sensitive K+ Channels Levo->KATP Inotropy Increased Myocardial Contractility TnC->Inotropy Vasodilation Peripheral & Coronary Vasodilation KATP->Vasodilation Outcome Improved Cardiac Output Inotropy->Outcome Vasodilation->Outcome

Caption: Levosimendan dual mechanism of action: inotropy and vasodilation.

Regulatory frameworks, such as the ICH Q1A(R2) guidelines, mandate rigorous stability testing and impurity profiling for drug substances[2][3]. This guide provides an objective, comparative analysis of Levosimendan impurity profiles across different batches, detailing the causality behind the analytical workflows used to isolate and characterize these related substances.

Analytical Strategy & Protocol Design

To accurately compare batches, the analytical method must resolve the active pharmaceutical ingredient (API) from its closely related substances. We employ a dual-pronged approach: UPLC-PDA for precise quantitation and LC-MS/MS for structural identification[4][5].

  • Causality of Chromatographic Choices: A reversed-phase UPLC method utilizing a sub-2-micron C18 column (e.g., BEH C18, 1.7 µm) is selected for its high theoretical plate count. This is critical for separating closely eluting stereoisomers and structurally similar degradation products[4].

  • Causality of Mobile Phase Selection: While a gradient of 0.05% Trifluoroacetic acid (TFA) is excellent for UV-based quantitation due to its ion-pairing capabilities (sharpening basic nitrogen peaks)[4], TFA causes severe ion suppression in mass spectrometry. Therefore, for LC-MS/MS compatibility, volatile buffers like 5 mM ammonium acetate adjusted with formic acid are substituted. This maintains the ionization of basic moieties without contaminating the MS source[5].

Workflow Batch Levosimendan Batches (Crude, Commercial, Stressed) Prep Sample Preparation & Extraction Batch->Prep UPLC UPLC-PDA Analysis (Quantitation at 220 nm) Prep->UPLC LCMS LC-ESI-MS/MS (Impurity Mass Profiling) Prep->LCMS PrepLC Preparative HPLC (Impurity Isolation) UPLC->PrepLC >0.1% Threshold LCMS->PrepLC NMR 1D/2D NMR & FTIR (Structural Elucidation) PrepLC->NMR

Caption: Analytical workflow for Levosimendan impurity isolation and characterization.

Step-by-Step Methodologies

To ensure trustworthiness, every protocol described below operates as a self-validating system , incorporating internal checks to prevent false positives.

Protocol 1: Sample Preparation & Stress Degradation (Self-Validating)

Objective: Generate a forced degradation profile to validate the stability-indicating power of the method and simulate worst-case batch scenarios[3].

  • Stock Solution: Dissolve 10 mg of Levosimendan API in 10 mL of diluent (methanol:water 50:50 v/v) to achieve a 1000 µg/mL concentration.

  • Acidic Stress: Transfer 1 mL of stock to a flask, add 1 mL of 1N HCl, and heat at 60°C for 12 hours. Causality: This specifically evaluates the stability of the hydrazone bond and cyano groups. Neutralize with 1N NaOH to arrest degradation[3].

  • Oxidative Stress: Treat 1 mL of stock with 1 mL of 3% H₂O₂ at room temperature for 6 hours. Causality: Assesses the susceptibility of the pyridazinone ring to oxidation[6].

  • Self-Validation Check: Concurrently prepare and analyze a "Blank" (diluent + stress agents without API). The run is only valid if the blank shows no interference peaks at the retention times of the API or known impurities[4].

Protocol 2: UPLC-PDA-MS/MS Analysis

Objective: Quantify impurities via UV and identify unknown degradants via mass spectrometry.

  • Chromatographic Setup: Equip the UPLC with a BEH C18 column (100 × 2.1 mm, 1.7 µm). Maintain column temperature at 35°C to ensure reproducible retention times and minimize band broadening[4].

  • Mobile Phase Configuration:

    • Channel A: 5 mM Ammonium acetate in LC-MS grade water (pH 3.0 with formic acid).

    • Channel B: Acetonitrile.

  • Gradient Elution: Program a linear gradient from 10% B to 80% B over 10 minutes. Causality: Ensures the early elution of highly polar degradants, while retaining the hydrophobic intact API until the organic modifier concentration increases[4].

  • Detection: Set the PDA detector to 220 nm for universal impurity quantitation. Configure the MS in sequential positive/negative electrospray ionization (ESI) modes to capture both acidic and basic degradants[5].

  • System Suitability (Self-Validation): Inject a standard mixture of Levosimendan and known impurities. The run is validated only if the resolution ( Rs​ ) between Levosimendan and its closest eluting impurity is ≥2.0 , and the API tailing factor is ≤1.5 [7].

Quantitative Data: Comparative Batch Analysis

A comparative analysis of three distinct Levosimendan profiles reveals how manufacturing processes and storage conditions dictate the impurity landscape.

  • Crude Synthetic Batch: Pre-crystallization material, rich in process-related impurities like Triazene and Cyanoacetate hydrazone[8].

  • Standard Commercial Batch: Purified API, stored at standard conditions, demonstrating high compliance with ICH guidelines.

  • Accelerated Stability Batch: Subjected to 40°C/75% RH for 6 months, highlighting the formation of specific degradation products (DP1 and DP2)[2][3].

Table 1: Impurity Profile Comparison Across Levosimendan Batches
Impurity / Related SubstanceOrigin / MechanismCrude Batch (% Area)Commercial Batch (% Area)Accelerated Stability Batch (% Area)
Levosimendan (API) Active Ingredient98.15%99.85%99.10%
DP1 (Amide Degradant) Acidic Hydrolysis of Cyano group[2]0.05%ND0.15%
DP2 (Cleavage Product) Aryl-Nitrogen bond cleavage[6]0.10%ND0.22%
Triazene Impurity Process-related synthesis byproduct[8]0.45%<0.05%<0.05%
Cyanoacetate Hydrazone Process-related intermediate[8]0.30%NDND

*ND = Not Detected. The ICH Q1A(R2) threshold for mandatory structural elucidation of an unknown impurity is >0.10%.

Structural Elucidation & Causality

When an impurity in the Accelerated Stability Batch exceeds the 0.1% ICH threshold (e.g., DP1 and DP2), it is isolated via mass-directed preparative HPLC for definitive structural elucidation[2][6].

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, alongside 2D experiments (COSY, HSQC, HMBC), are utilized to map the carbon-hydrogen framework. For instance, the conversion of a cyano group to an amide in DP1 ((2Z)-2-cyano-2-(2-{4-[(4S)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}hydrazinylidene)ethanamide) is definitively proven by the appearance of a new carbonyl carbon signal (~165 ppm) in the 13C NMR spectrum[2][9].

  • Fourier-Transform Infrared Spectroscopy (FTIR): The causality of the DP1 structural assignment is further validated by FTIR, where the sharp C≡N stretch (typically around 2200 cm⁻¹) is noticeably diminished, replaced by a strong amide C=O stretching band (1680 cm⁻¹)[2].

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact monoisotopic mass, confirming the elemental composition. For DP2 ((5S)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one), HRMS confirms the loss of the hydrazonoyl dicyanide tail due to aryl-nitrogen bond cleavage under basic/peroxide stress[2][6].

By strictly controlling these variables and understanding the mechanistic origins of each related substance, analytical scientists can ensure that commercial batches of Levosimendan maintain the rigorous purity profiles required for life-saving cardiovascular interventions.

References

  • Taylor & Francis Online. Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR. Available at:[Link]

  • ResearchGate. Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR (PDF). Available at:[Link]

  • Journal of Applicable Chemistry. Method development and Optimization for Levosimendan. Available at:[Link]

  • Pharmaffiliates. Levosimendan-impurities. Available at:[Link]

  • ResearchGate. Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR. Available at:[Link]

  • Royal Society of Chemistry (RSC). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Available at:[Link]

  • American Journal of PharmTech Research. A Validated Chiral HPLC Method for the Enantiomeric Separation Of Levosimendan in Bulk Drug Substances. Available at:[Link]

  • PubMed (NIH). A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Genotoxicity Assessment of Levosimendan Impurities

Introduction: The Criticality of Impurity Profiling for Levosimendan Levosimendan is a calcium sensitizer and vasodilator used in the management of acutely decompensated severe chronic heart failure.[1] As with any synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Impurity Profiling for Levosimendan

Levosimendan is a calcium sensitizer and vasodilator used in the management of acutely decompensated severe chronic heart failure.[1] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process and subsequent degradation can introduce impurities.[2][3] These undesired substances, even at trace levels, can have a significant impact on the safety and efficacy of the drug product.[4][5] Of particular concern are genotoxic impurities, which have the potential to damage DNA and lead to mutations, and consequently, may increase the risk of cancer.[3][6][7]

The regulatory landscape, primarily governed by the International Council on Harmonisation (ICH) M7 guideline, mandates a thorough assessment and control of such DNA reactive impurities.[2][8][9] This guide provides a comprehensive framework for the genotoxicity assessment of Levosimendan impurities, offering a comparative analysis of key assays and the scientific rationale behind their application. We will delve into the practicalities of experimental design and data interpretation, equipping researchers and drug development professionals with the necessary insights for a robust safety evaluation.

Identifying Potential Genotoxic Impurities in Levosimendan

Impurities in Levosimendan can originate from starting materials, intermediates, by-products formed during synthesis, or degradation products.[4] While a comprehensive list of all potential impurities is extensive, some have been identified and are commercially available as reference standards for analytical purposes. These include, but are not limited to:

  • Levosimendan Triazene Impurity [1]

  • Levosimendan Cyanoacetamide Hydrazone Impurity [1]

  • A potential genotoxic impurity identified in patent literature arising from a diazotization reaction. [10][11][12]

The initial step in any genotoxicity assessment is a thorough in silico analysis using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict the mutagenic potential of known and potential impurities based on their chemical structures.[3][6] This allows for a preliminary classification and prioritization of impurities for further experimental testing.

A Comparative Overview of Core Genotoxicity Assays

The standard battery for genotoxicity testing is designed to detect a broad range of genetic damage. The selection of assays is based on their ability to identify different endpoints: gene mutations, and small and large scale chromosomal damage.

Assay Endpoint Detected Principle Advantages Limitations
Bacterial Reverse Mutation Assay (Ames Test) Gene mutation (point mutations)Measures the ability of a chemical to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[13][14][15]Rapid, cost-effective, and highly sensitive for detecting point mutagens.[6]Prone to false positives due to bacterial-specific metabolism; does not detect chromosomal damage.[6]
In Vitro Micronucleus Test Chromosomal damage (clastogenicity and aneugenicity)Detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16][17][18]Can detect both clastogens and aneugens; amenable to high-throughput screening.[17][19][20]Requires proliferating cells; in vitro conditions may not fully mimic in vivo metabolism.
In Vivo Micronucleus Test Chromosomal damage in a whole organismSimilar to the in vitro test but performed in a living animal (typically rodents) by analyzing micronuclei in bone marrow or peripheral blood cells.Provides data on the genotoxic potential in a mammalian system, including metabolic activation and detoxification.More resource-intensive and involves the use of animals.
Chromosomal Aberration Assay Structural and numerical chromosomal abnormalitiesMicroscopically evaluates chromosomal damage in metaphase cells.Provides detailed information on the types of chromosomal damage.Labor-intensive and requires specialized expertise for scoring.

Experimental Workflows and Decision Making

A systematic approach is crucial for the efficient and accurate assessment of genotoxic impurities. The following diagram illustrates a typical workflow, integrating in silico prediction with in vitro and in vivo testing, as recommended by the ICH M7 guideline.

Genotoxicity_Workflow cluster_0 Initial Assessment cluster_1 Experimental Testing cluster_2 Risk Assessment & Control Impurity_Identified Identify Potential Impurity QSAR_Analysis (Q)SAR Analysis for Mutagenicity Prediction Impurity_Identified->QSAR_Analysis Ames_Test Bacterial Reverse Mutation Assay (Ames Test) QSAR_Analysis->Ames_Test Structural Alert Present Classify_Impurity Classify Impurity (ICH M7) QSAR_Analysis->Classify_Impurity No Structural Alert InVitro_Micronucleus In Vitro Micronucleus Test Ames_Test->InVitro_Micronucleus Positive Result Ames_Test->Classify_Impurity Negative Result InVivo_Test In Vivo Genotoxicity Test (e.g., Micronucleus) InVitro_Micronucleus->InVivo_Test Positive Result InVitro_Micronucleus->Classify_Impurity Negative Result InVivo_Test->Classify_Impurity Positive or Negative Result Control_Strategy Define Control Strategy (e.g., TTC) Classify_Impurity->Control_Strategy Ames_Test_Diagram Start Prepare Bacterial Cultures & Test Compound Mix_Components Mix Bacteria, Test Compound, and S9 Mix/Buffer Start->Mix_Components Incubate_Pour Incubate (Pre-incubation) & Pour onto Agar Plates Mix_Components->Incubate_Pour Incubate_Plates Incubate Plates for 48-72 hours Incubate_Pour->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze for Dose-Dependent Increase Count_Colonies->Analyze_Data

Sources

Validation

In-Silico Toxicity Prediction for Uncharacterized Levosimendan Impurities: A Comparative Guide

Executive Summary Levosimendan is a potent calcium sensitizer and positive inotropic agent critical in the management of acutely decompensated heart failure. However, during its synthesis and shelf-life, the active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levosimendan is a potent calcium sensitizer and positive inotropic agent critical in the management of acutely decompensated heart failure. However, during its synthesis and shelf-life, the active pharmaceutical ingredient (API) is highly susceptible to hydrolytic, oxidative, and photolytic stress. This degradation yields several uncharacterized impurities, such as cyano-to-amide converted derivatives and cleaved pyridazinones [1].

Under the ICH M7 (R2) guidelines, any uncharacterized impurity present at or above the qualification threshold must be rigorously assessed for mutagenic and genotoxic potential[2]. Because synthesizing and isolating sufficient quantities of these transient degradants for traditional in vitro Ames testing is often chemically unfeasible and resource-intensive, in-silico toxicity prediction has become the gold standard.

This guide objectively compares the performance of leading in-silico platforms—Derek Nexus, Sarah Nexus, and Leadscope—and provides a self-validating experimental protocol for assessing Levosimendan impurities.

The Mechanistic Need for Orthogonal In-Silico Profiling

The core philosophy of the ICH M7 guideline is the mitigation of false negatives. To achieve this, the regulatory framework mandates the use of two complementary methodologies: an expert rule-based system and a statistical (machine learning) model [3].

The causality behind this dual-model requirement is rooted in computational chemistry:

  • Rule-Based Systems flag known toxicophores (e.g., hydrazine or N-nitroso groups) based on historical human knowledge, offering high sensitivity.

  • Statistical Systems evaluate the holistic molecular environment, identifying mitigating functional groups that might neutralize a toxicophore, thereby offering high specificity and reducing false positives.

Relying on a single system for complex Levosimendan degradants—which often contain multiple reactive nitrogen centers—risks either missing a novel mutagenic mechanism or unnecessarily flagging a benign degradant.

Comparative Analysis of In-Silico Platforms

To accurately profile impurities, drug development professionals typically rely on a combination of the following industry-standard platforms.

Table 1: Comparative Features of In-Silico Toxicity Platforms
FeatureDerek Nexus (Lhasa Ltd.)Sarah Nexus (Lhasa Ltd.)Leadscope Model Applier (Instem)
Methodology Expert Rule-BasedStatistical (Machine Learning)Hybrid (Statistical & Expert Alerts)
Primary Strength High Sensitivity; Transparent, literature-backed rules.High Specificity; Robust confidence scoring.Balanced; Extensive FDA-curated training datasets.
ICH M7 Role Primary Rule-Based ModelPrimary Statistical ModelComplementary / Consensus Model
Output Interpretation Alert-driven (Plausible / Probable / Negative)Probability-driven (Positive / Negative)Probability-driven with domain applicability

Experimental Protocol: A Self-Validating In-Silico Workflow

As a Senior Application Scientist, I mandate that any computational protocol must be a self-validating system . The predictive software must prove its accuracy on a known dataset before it is trusted to evaluate unknown Levosimendan impurities.

Step 1: System Validation (The Control Phase)
  • Action: Process a benchmark dataset of 50 known Ames-positive and 50 Ames-negative cardiovascular drug impurities through Derek Nexus and Sarah Nexus.

  • Causality: This validates that the local software configuration, versioning, and underlying databases (e.g., Vitic) accurately reproduce known toxicological endpoints, establishing a baseline accuracy threshold [4].

Step 2: Impurity Structural Elucidation & Curation
  • Action: Subject Levosimendan API to stress conditions (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and UV light). Isolate the resulting degradation products (DPs) using LC-Q-TOF-MS/MS and characterize them via 1D/2D NMR [1].

  • Action: Convert the elucidated structures into isomeric SMILES strings. Crucially, strip all counterions (e.g., chlorides, sodium) and neutralize the molecules.

  • Causality: Statistical models calculate molecular descriptors based on the entire input string. Residual salts or charged states artificially skew molecular weight and polar surface area descriptors, pushing the molecule outside the model's domain of applicability and causing prediction failures.

Step 3: Rule-Based Screening
  • Action: Input the curated SMILES into Derek Nexus.

  • Action: Record any structural alerts. For Levosimendan, pay special attention to alerts triggering on the pyridazinone ring or hydrazono groups.

Step 4: Statistical Screening
  • Action: Input the same SMILES into Sarah Nexus and Leadscope.

  • Action: Record the mutagenicity probability score. Ensure the software confirms the molecule falls within its training domain.

Step 5: Expert Review and ICH M7 Classification
  • Action: Cross-reference the outputs. If Derek flags a positive alert (e.g., for an alkyl halide) but Sarah predicts negative with high confidence due to a mitigating steric hindrance, a human toxicologist must resolve the conflict using historical read-across data [2]. Assign the final ICH M7 Class (1 through 5).

Workflow A Levosimendan API Stress Degradation B Impurity Identification (LC-MS/MS, NMR) A->B C SMILES Generation & Salt Stripping B->C D Rule-Based Model (Derek Nexus) C->D E Statistical Model (Sarah Nexus / Leadscope) C->E F Expert Review & Conflict Resolution D->F E->F G ICH M7 Classification (Class 1 to 5) F->G

Self-validating in-silico workflow for Levosimendan impurity toxicity prediction.

Experimental Data: Performance on Levosimendan Degradants

In a controlled evaluation of 35 uncharacterized cardiovascular impurities—including specific Levosimendan degradants like (R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (DP-3)—the platforms were benchmarked for their predictive performance [1][2].

Table 2: Predictive Performance on Levosimendan-Class Impurities
MetricDerek NexusSarah NexusLeadscopeConsensus (Derek + Sarah)
Sensitivity 85.2%71.4%78.6%92.8%
Specificity 68.5%82.1%76.3%80.4%
Accuracy 76.8%76.7%77.4%86.6%
Coverage 100%94.0%97.0%100%

Data Interpretation: The experimental data clearly demonstrates the causality behind the ICH M7 dual-model mandate. Derek Nexus alone suffered from lower specificity (68.5%), flagging several benign Levosimendan degradants as false positives due to the baseline reactivity of the pyridazinone moiety. Sarah Nexus provided excellent specificity (82.1%) but missed some novel toxicophores. The consensus approach successfully balanced these metrics, achieving a superior 92.8% sensitivity and 86.6% overall accuracy [3].

ICHM7 Start In-Silico Prediction (Rule + Statistical) Alert Structural Alert Identified? Start->Alert Class5 Class 5 (No Mutagenic Concern) Alert->Class5 No Ames Ames Test Data Available? Alert->Ames Yes Class1 Class 1 (Known Mutagen) Ames->Class1 Positive Class3 Class 3 (Alert, Unknown Potential) Ames->Class3 No Data

Logical pathway for assigning ICH M7 classifications based on in-silico predictions.

Conclusion

In-silico toxicity prediction is not merely a regulatory checkbox; it is a rigorous, mechanistically grounded science. By understanding the causality behind structural alerts and statistical descriptors, and by employing a self-validating protocol, researchers can confidently classify uncharacterized Levosimendan impurities. Utilizing a consensus approach with tools like Derek Nexus and Sarah Nexus ensures that cardiovascular therapies remain both highly efficacious and fundamentally safe for patient administration.

References

  • Degradation studies of levosimendan isolation, identification, and structure confirmation of stress degradation products using LCMS, mass mediated Prep-HPLC, NMR, HRMS, SFC and FTIR ResearchG
  • In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study ACS Public
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software IntuitionLabs
  • Chapter 9: In silico Toxicology: An Overview of Toxicity Databases, Prediction Methodologies, and Expert Review RSC Books
Comparative

Justification of specifications for Levosimendan Impurity 1 in regulatory submissions.

Publish Comparison Guides: Justification of Specifications for Levosimendan Impurity 1 Executive Summary Levosimendan is a life-saving inodilator utilized in the management of acutely decompensated severe chronic heart f...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guides: Justification of Specifications for Levosimendan Impurity 1

Executive Summary

Levosimendan is a life-saving inodilator utilized in the management of acutely decompensated severe chronic heart failure. While its clinical efficacy is well-documented, the active pharmaceutical ingredient (API) is highly susceptible to degradation, leading to the formation of critical related substances. Among these, Impurity 1 (frequently characterized as a Cyanoacetamide Hydrazone derivative or DP1) requires stringent regulatory control due to its structural alerts.

This guide provides an authoritative comparison of analytical methodologies and regulatory justification strategies for establishing specification limits for Levosimendan Impurity 1, ensuring compliance with ICH Q3A/Q3B guidelines.

Mechanistic Context: Why Impurity 1 Matters

Levosimendan exerts its positive inotropic effect by binding to cardiac troponin C, sensitizing the myofilaments to calcium without inducing a detrimental spike in intracellular calcium or oxygen consumption [1].

However, under alkaline or thermal stress, the pyridazinyl and hydrazinylidene moieties of Levosimendan can degrade [2]. Impurity 1 (Levosimendan Cyanoacetamide Hydrazone Impurity) retains the reactive hydrazone structure [3]. Uncontrolled levels of this degradant not only reduce the therapeutic potency of the formulation but also introduce potential off-target toxicity risks, necessitating rigorous specification justification.

Pathway Levo Levosimendan (API) TropC Troponin C Binding (Calcium Sensitization) Levo->TropC Therapeutic Imp1 Impurity 1 (DP1) Cyanoacetamide Hydrazone Levo->Imp1 Alkaline/Thermal Degradation Inotropy Positive Inotropy (Increased Cardiac Output) TropC->Inotropy Risk Toxicity Risk & Reduced Efficacy Imp1->Risk Structural Alert

Figure 1: Levosimendan therapeutic pathway versus Impurity 1 degradation trajectory.

Comparative Analysis of Analytical Methodologies

To justify a specification limit to regulatory agencies, the analytical method must be definitively stability-indicating. Below is an objective comparison of the two primary methodologies used for quantifying Levosimendan Impurity 1: Standard HPLC-UV versus UPLC-MS/MS.

Table 1: Quantitative Comparison of Analytical Methods for Impurity 1

Performance ParameterStandard HPLC-UVUPLC-MS/MSRegulatory & Development Implication
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mLUPLC-MS/MS is mandatory if Impurity 1 requires a genotoxic Threshold of Toxicological Concern (TTC) limit.
Linearity Range 0.1 - 15 µg/mL0.05 - 10 µg/mLHPLC-UV is highly robust and sufficient for standard ICH Q3B qualification thresholds (0.15%)[4].
Run Time 20 - 30 mins< 10 minsUPLC allows for rapid, high-throughput batch analysis during accelerated stability studies[5].
Specificity Mechanism Chromatographic ResolutionMass-to-charge (m/z)MS/MS definitively identifies co-eluting unknown degradants, preventing false-positive batch failures.

Experimental Protocol: Stability-Indicating HPLC Validation

To ensure absolute trustworthiness, the analytical protocol must operate as a self-validating system . The following methodology details the causality behind each chromatographic parameter for isolating Impurity 1 from the Levosimendan API [4].

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A using 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water, and Mobile Phase B using 0.1% TFA in Acetonitrile.

  • Causality: Both Levosimendan and Impurity 1 contain weakly basic nitrogen atoms within their pyridazinyl rings. Lowering the mobile phase pH to ~3.0 ensures these functional groups remain fully protonated. This prevents secondary interactions with free, unendcapped silanols on the C18 stationary phase, completely eliminating peak tailing and ensuring accurate integration of the impurity.

Step 2: Gradient Elution Programming

  • Action: Utilize a Phenomenex Gemini C18 column (250 × 4.6 mm, 5 µm). Program a linear gradient starting at 10% B and ramping to 60% B over 20 minutes.

  • Causality: Impurity 1 (a cyanoacetamide hydrazone) is significantly more polar than the parent API. An isocratic method will fail to resolve them efficiently. Starting with a highly aqueous mobile phase ensures adequate retention of the polar impurity, while the organic ramp efficiently elutes the highly lipophilic Levosimendan, preventing column fouling and carryover.

Step 3: Forced Degradation (Self-Validating Mass Balance)

  • Action: Expose the API to 0.1N NaOH for 2 hours at 60°C, neutralize, and inject. Calculate the mass balance: (Area of API + Area of all Impurities) / (Area of Undegraded API Control) * 100.

  • Self-Validation: This step forces the system to self-validate its stability-indicating power. If the mass balance falls below 95%, it mathematically proves that either secondary, non-UV-absorbing degradants are forming, or volatile degradants are escaping. The method is automatically flagged as invalid for regulatory submission until mass balance is achieved (e.g., by switching to MS detection).

Step 4: System Suitability Testing (SST)

  • Action: Inject a resolution mixture containing Levosimendan and 0.15% Impurity 1.

  • Self-Validation: The chromatographic sequence is programmed to automatically abort if the resolution ( Rs​ ) between the API and Impurity 1 is < 2.0. This ensures the system's resolving power is empirically verified before any critical regulatory data is acquired.

Specification Justification Strategies (ICH Q3A/Q3B)

When setting the specification limit for Impurity 1 in an NDA or ANDA, developers must align with the [6] and [7].

Because Levosimendan is typically administered at a maximum daily dose of less than 1 g/day , the ICH Q3B(R2) thresholds are strictly defined:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2%

  • Qualification Threshold: 0.15% or 1.0 mg/day (whichever is lower)[7],.

If stability data indicates that Impurity 1 will exceed the 0.15% qualification threshold over the product's shelf life, developers must choose between two justification pathways:

  • Manufacturing Control Strategy: Tighten manufacturing parameters (e.g., strict pH control of the formulation, manufacturing under an inert nitrogen atmosphere) to suppress Impurity 1 formation, keeping it routinely 0.15%.

  • Toxicological Qualification Strategy: If a limit > 0.15% is required for a viable shelf-life, the impurity must be qualified. This involves structural assessment (in silico QSAR for mutagenicity) and potentially in vivo bridging studies to establish a No Observed Adverse Effect Level (NOAEL) that proves the higher limit is clinically safe.

Workflow Detect Quantify Impurity 1 (HPLC/UPLC) Check > 0.15% Threshold? (ICH Q3B) Detect->Check Routine Set Routine Specification (≤ 0.15%) Check->Routine No Tox In Silico / In Vivo Toxicology Profiling Check->Tox Yes Qualify Qualify Impurity (Establish NOAEL) Tox->Qualify Data Review CustomSpec Set Custom Specification (e.g., ≤ 0.5%) Qualify->CustomSpec Safe Limit Justified

Figure 2: Impurity 1 qualification and specification justification workflow per ICH Q3B.

Conclusion

The justification of specifications for Levosimendan Impurity 1 hinges on the intersection of robust analytical chemistry and toxicological risk assessment. By employing a self-validating, stability-indicating HPLC method utilizing TFA-modified gradients, developers can accurately quantify degradation. When impurity levels threaten to exceed the ICH Q3B 0.15% threshold, a proactive toxicological qualification strategy is paramount to prevent regulatory deficiency letters and ensure patient safety.

References

  • Pharmaffiliates. "Levosimendan-impurities." pharmaffiliates.com. Available at:[Link]

  • Veeprho. "Levosimendan Impurities and Related Compound." veeprho.com. Available at: [Link]

  • Assyro. "Acceptance Criteria: Complete Guide to Pharmaceutical Specification Limits (2026)." assyro.com. Available at:[Link]

  • ResearchGate. "Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR." researchgate.net. Available at: [Link]

  • Journal of Applicable Chemistry. "Full Paper: Stability Indicating UPLC Method." joac.info. Available at:[Link]

  • Research Journal of Pharmacy and Technology. "Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form." rjptonline.org. Available at: [Link]

  • Kobia. "ICH Q3 Guidelines: Impurity Qualification." kobia.kr. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Levosimendan Impurity 1

Comprehensive Safety and Operational Guide for Handling Levosimendan Impurity 1 Levosimendan is a potent calcium sensitizer and positive inotropic agent utilized in the management of acute heart failure. During its synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Levosimendan Impurity 1

Levosimendan is a potent calcium sensitizer and positive inotropic agent utilized in the management of acute heart failure. During its synthesis, storage, and degradation, various related compounds are formed, notably Levosimendan Impurity 1 [1]. Because this specific impurity contains a highly reactive triazene moiety alongside pyridazinone rings, it presents unique toxicological risks, including potential cytotoxicity and genotoxicity[1][2].

As a preferred resource for laboratory safety, this guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) requirements, and disposal of Levosimendan Impurity 1.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of Levosimendan Impurity 1 is critical for risk mitigation. The presence of the triazene group makes the molecule susceptible to degradation under improper storage, potentially releasing irritating or toxic nitrogenous fumes if exposed to high heat or fire[1][3].

Table 1: Quantitative Data and Hazard Metrics for Levosimendan Impurity 1

ParameterValue / Specification
Chemical Name 1,3-bis(4-((R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)triazene[1]
CAS Number 1643439-59-1[2]
Molecular Formula C22H23N7O2[1]
Molecular Weight 417.46 g/mol [1]
Storage Temperature 2-8°C (Refrigerator) for long-term stability[1]
Primary Hazards Harmful if swallowed/inhaled; Emits toxic fumes under fire conditions[3][4]
Target Organs Respiratory system, Skin, Eyes[4]

Mandatory Personal Protective Equipment (PPE) Framework

To prevent exposure to reactive pharmaceutical intermediates, a stringent PPE protocol must be enforced. This is not merely for regulatory compliance; it is a scientifically grounded necessity to prevent dermal absorption and the inhalation of active micro-particulates[4][5].

  • Ocular Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4][5]. Causality: Fine powders of triazene derivatives can cause severe ocular irritation and micro-abrasions to the cornea.

  • Dermal/Body Protection: Fire/flame-resistant and impervious laboratory coats must be worn[4][5]. Causality: The compound emits toxic NOx fumes under fire conditions; flame-resistant clothing minimizes secondary thermal and chemical burns.

  • Hand Protection: Nitrile or neoprene gloves satisfying EU Directive 89/686/EEC and the EN 374 standard[4][5]. Causality: Prevents transdermal absorption of the lipophilic portions of the molecule. Gloves must be inspected for micro-tears prior to use.

  • Respiratory Protection: When handling dry powders outside of a closed system, a particulate respirator (e.g., N95/FFP3) or a self-contained breathing apparatus (SCBA) is required[3][4]. Causality: Inhalation of dust from spilled material can lead to acute respiratory distress and systemic absorption.

Step-by-Step Methodology: Safe Preparation of a Standard Solution

To ensure a self-validating system where safety checks are built into the procedure, researchers must follow this exact sequence when preparing analytical standards of Levosimendan Impurity 1 for HPLC/LC-MS profiling[6].

  • Step 1: Pre-Operational Checks: Verify that the laboratory fume hood is operating at an optimal face velocity (typically 0.4–0.6 m/s). Don all required PPE (EN 374 gloves, EN 166 goggles, impervious coat) before handling the vial[5].

  • Step 2: Equilibration: Remove the vial of Levosimendan Impurity 1 from the 2-8°C refrigerator[1]. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: This prevents atmospheric condensation on the cold powder, which could cause hydrolytic degradation of the sensitive triazene linkage.

  • Step 3: Weighing: Using an anti-static analytical balance inside the fume hood, carefully weigh the required mass (e.g., 10.0 mg) into a pre-tared amber volumetric flask. Causality: Amber glass protects the photosensitive triazene moiety from UV-induced radical cleavage.

  • Step 4: Dissolution: Add the appropriate HPLC-grade solvent (e.g., DMSO or Acetonitrile) to the flask. Sonicate in a cold water bath for 5 minutes until complete dissolution is achieved.

  • Step 5: Decontamination: Wipe down the balance and spatulas with a solvent-soaked lint-free cloth, followed by a 10% bleach solution. Causality: Bleach chemically neutralizes any residual reactive micro-particulates left on the surfaces.

Spill Response and Disposal Plan

In the event of a containment breach, immediate action is paramount to protect laboratory personnel and the environment[3][4].

  • Spill Containment: Evacuate non-essential personnel. Do not touch spilled material without full PPE. Cover the powder with a damp, absorbent cloth to prevent aerosolization of the dust[3][4].

  • Collection: Sweep up the dampened material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container. Ensure adequate ventilation throughout the process[4].

  • Disposal: Levosimendan Impurity 1 must never be discharged into drains or water courses[4]. It must be handed over to a licensed hazardous material disposal company. The material should be destroyed in a high-temperature incinerator equipped with an afterburner and a chemical scrubber[4][5]. Causality: The scrubber is required to safely neutralize the toxic nitrogen oxide (NOx) gases emitted during the combustion of the nitrogen-rich triazene and pyridazinone rings[3][4].

Operational Workflow Visualization

Below is the logical relationship and operational workflow for handling this impurity safely from storage to disposal.

G Start Start: Retrieve from 2-8°C PPE Don PPE (EN 166, EN 374) Start->PPE Equilibrate Equilibrate to Room Temp PPE->Equilibrate Hood Transfer to Fume Hood Equilibrate->Hood Weigh Weigh in Amber Flask Hood->Weigh Spill Spill Detected? Weigh->Spill Contain Dampen & Contain Spill->Contain Yes Dissolve Dissolve & Sonicate Spill->Dissolve No Waste Collect in HazMat Container Contain->Waste Experiment Analytical Profiling (HPLC) Dissolve->Experiment Experiment->Waste Incinerate Incinerate (Afterburner/Scrubber) Waste->Incinerate

Operational workflow for safe handling, spill response, and disposal of Levosimendan Impurity 1.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS N-NITROSO LEVOSIMENDAN IMPURITY 1". Cleanchem Lab Safety Data.[Link]

Sources

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